5-(2-Hydroxyphenyl)pyridin-2-ol
Description
Overview of Phenolic Pyridine (B92270) Architectures in Chemical Science
Phenolic pyridine scaffolds are characterized by the presence of at least one hydroxyl group attached to a pyridine ring. This combination of a phenol (B47542) and a pyridine imparts a range of valuable chemical characteristics. The pyridine moiety, a six-membered aromatic heterocycle containing a nitrogen atom, can act as a hydrogen bond acceptor and a ligand for metal ions. nih.gov The phenolic group, in turn, can serve as a hydrogen bond donor and possesses antioxidant properties. The interplay between these two functional groups within the same molecule gives rise to unique electronic and steric properties that are of significant interest to chemists. These architectures are foundational in the design of novel catalysts, functional materials, and biologically active agents.
Significance of the 5-(2-Hydroxyphenyl)pyridin-2-ol Scaffold in Heterocyclic Chemistry
The specific arrangement of functional groups in this compound makes it a particularly intriguing scaffold. The molecule consists of a pyridin-2-ol ring substituted at the 5-position with a 2-hydroxyphenyl group. An important characteristic of 2-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding 2-pyridone form. nih.govnist.gov This tautomerism can be influenced by factors such as the solvent and the presence of other functional groups, adding a layer of complexity and potential for tunable properties.
The 2-hydroxyphenyl substituent introduces an additional site for hydrogen bonding and metal chelation. The proximity of the phenolic hydroxyl group to the pyridine ring system can lead to the formation of intramolecular hydrogen bonds, which can influence the molecule's conformation and reactivity. This structural feature is a key area of investigation for chemists seeking to design molecules with specific three-dimensional shapes and functionalities.
Evolution of Research Interest in Related Hydroxyphenyl-Pyridinols and Analogues
Research into hydroxyphenyl-pyridinol systems has evolved from fundamental studies of their synthesis and basic properties to more applied investigations. Early work often focused on the synthesis of simpler analogues and understanding the tautomeric equilibria of hydroxypyridines. nih.govnist.gov More recently, attention has shifted towards the development of more complex derivatives and their potential applications.
For instance, libraries of pyridyl and 2-hydroxyphenyl chalcones have been synthesized and evaluated for their biological activities, demonstrating the potential of combining these fragments in drug discovery. mdpi.comresearchgate.net While not the exact target molecule, this research highlights the perceived value of the hydroxyphenyl-pyridine combination. The synthesis of various substituted pyridines and their applications as antimicrobial and antiviral agents further underscore the importance of this class of compounds. mdpi.com
Interdisciplinary Research Landscape Involving this compound Systems
The potential applications of this compound and related structures extend across multiple scientific disciplines. In medicinal chemistry, the scaffold is of interest for the development of new therapeutic agents, leveraging the known biological activities of both pyridine and phenol moieties. nih.gov The ability of these molecules to chelate metal ions also suggests potential applications in areas such as bioinorganic chemistry and the development of sensors.
In materials science, the hydrogen bonding capabilities and potential for self-assembly of hydroxyphenyl-pyridinol derivatives make them attractive building blocks for the creation of supramolecular structures and functional organic materials. The specific arrangement of donor and acceptor groups in this compound could be exploited to direct the formation of ordered assemblies with interesting photophysical or electronic properties.
While direct and extensive research on this compound is still emerging, the foundational knowledge of its constituent parts and the growing interest in related analogues suggest a promising future for this versatile chemical scaffold.
Structure
3D Structure
Properties
IUPAC Name |
5-(2-hydroxyphenyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-10-4-2-1-3-9(10)8-5-6-11(14)12-7-8/h1-7,13H,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLJQRWNVLKPKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CNC(=O)C=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70671766 | |
| Record name | 5-(2-Hydroxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111102-89-6 | |
| Record name | 5-(2-Hydroxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 2 Hydroxyphenyl Pyridin 2 Ol and Its Derivatives
Established Synthetic Pathways for the Core Structure
The foundational methods for creating the 5-(2-hydroxyphenyl)pyridin-2-ol core and its related structures have traditionally relied on robust and well-understood chemical reactions. These include multi-component reactions, cross-coupling strategies, and various cyclization and rearrangement reactions, each offering distinct advantages in accessing the target molecule and its analogues.
Multi-Component Reactions in Pyridinol Synthesis
Multi-component reactions (MCRs) have emerged as a highly efficient and atom-economical approach for the synthesis of substituted pyridines. bohrium.comresearchgate.net These reactions, where three or more reactants combine in a single step to form a product containing the majority of the atoms from the starting materials, offer significant advantages in terms of simplicity and reduced waste. nih.gov The Guareschi-Thorpe reaction, a classic example, allows for the synthesis of hydroxypyridines. rsc.org A notable advancement in this area is the development of a green, water-based version of the Guareschi-Thorpe reaction that utilizes ammonium (B1175870) carbonate as both a nitrogen source and a reaction promoter, yielding high quantities of the desired products. rsc.org
The synthesis of 2-pyridone-containing heterocycles, a tautomeric form of hydroxypyridines, has also been extensively explored through MCRs. rsc.org For instance, a one-pot, four-component reaction involving an aldehyde, malononitrile, an acetophenone (B1666503) derivative, and ammonium acetate (B1210297) has been successfully employed to produce pyridine (B92270) derivatives. nih.govresearchgate.net This method has been shown to be effective under both microwave irradiation and conventional heating, with microwave assistance significantly reducing reaction times and improving yields. nih.govresearchgate.net
| Reaction Type | Key Features | Starting Materials (Examples) | Conditions (Examples) |
| Guareschi-Thorpe | Synthesis of hydroxypyridines. | Alkyl cyanoacetate, 1,3-dicarbonyls, ammonium carbonate. | Aqueous medium. rsc.org |
| Four-Component | Efficient synthesis of pyridine derivatives. | Aldehyde, malononitrile, acetophenone derivative, ammonium acetate. | Microwave irradiation or conventional heating in ethanol (B145695). nih.govresearchgate.net |
Cross-Coupling Strategies for Phenyl-Pyridyl Linkage Formation
The creation of the crucial carbon-carbon bond between the phenyl and pyridyl rings in this compound is often achieved through palladium-catalyzed cross-coupling reactions. These reactions are indispensable tools in modern organic synthesis, allowing for the precise formation of biaryl structures.
Various cross-coupling methods, such as Suzuki, Stille, and C-H activation/arylation, have been successfully applied in the synthesis of related pyridine-containing compounds. mdpi.comnih.gov For instance, the Suzuki coupling, which involves the reaction of an organoboron compound with a halide, is a widely used method. Stille coupling, utilizing organotin reagents, provides another effective route. mdpi.com More recently, direct C-H arylation has gained prominence as a more atom-economical approach, eliminating the need for pre-functionalized starting materials. nih.gov For example, the palladium-catalyzed C-3 arylation of pyridine has been demonstrated for the synthesis of 3-arylpyridines. mdpi.com The synthesis of 5-pyridyl-2-furaldehydes has been accomplished via a palladium-catalyzed cross-coupling with triorganozincates, showcasing the versatility of these methods. researchgate.net
Cyclization and Rearrangement Reactions in Derivatization
Cyclization and rearrangement reactions play a critical role in the derivatization of the pyridinol core, enabling the construction of more complex, fused heterocyclic systems. These reactions often follow the initial formation of the main pyridinol structure, allowing for the introduction of additional rings and functional groups.
For example, the synthesis of pyrazolo[1,5-a]pyridines and pyrido[1,2-b]indazoles has been achieved through a cross-dehydrogenative coupling reaction between 1,3-dicarbonyl compounds and N-amino-2-iminopyridines, promoted by acetic acid and oxygen. acs.org Intramolecular dehydrogenative coupling of two aryl C-H bonds, catalyzed by palladium, has been used to synthesize 5,6-dihydrophenanthridines. mdpi.com Furthermore, iridium-catalyzed C-H activation and cyclization have been employed to create 2-glycosyl-quinazolines and 5-glycosyl-pyrazolo[1,2-a]cinnolines, demonstrating the power of these methods for late-stage functionalization. rsc.org The synthesis of pyrazolin-5-one derivatives and their subsequent cyclization reactions have also been reported as a route to diverse heterocyclic structures. researchgate.net
Advanced Synthetic Route Development and Optimization
In response to the growing need for sustainable and efficient chemical manufacturing, researchers are actively developing advanced synthetic routes for this compound that incorporate green chemistry principles and highly efficient catalytic systems.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of pyridines is a major focus of current research, aiming to reduce the environmental impact of chemical processes. rasayanjournal.co.innih.gov This includes the use of environmentally benign solvents, such as water, and the development of solvent-free reaction conditions. rsc.orgrasayanjournal.co.in
Multi-component reactions are inherently green due to their high atom economy and step efficiency. bohrium.com The use of microwave-assisted synthesis has been shown to be a green chemistry tool, offering advantages such as shorter reaction times and higher yields. nih.govresearchgate.net The development of water-based synthetic methods, like the advanced Guareschi-Thorpe reaction, further highlights the move towards more sustainable practices by replacing volatile and toxic organic solvents. rsc.org These approaches not only minimize waste but also often lead to simpler and more cost-effective purification procedures. rasayanjournal.co.in
| Green Chemistry Approach | Description | Example Application |
| Aqueous Media | Using water as a solvent to replace volatile organic compounds. | Advanced Guareschi-Thorpe synthesis of hydroxypyridines. rsc.org |
| Microwave-Assisted Synthesis | Utilizing microwave energy to accelerate reactions and improve yields. | One-pot, four-component synthesis of pyridine derivatives. nih.govresearchgate.net |
| Multi-Component Reactions | Combining three or more reactants in a single step to increase efficiency and reduce waste. | Synthesis of various pyridine and 2-pyridone heterocycles. bohrium.comrsc.org |
Catalytic Approaches for Enhanced Efficiency and Selectivity
Catalysis is at the heart of modern synthetic chemistry, and the development of novel catalytic systems is crucial for enhancing the efficiency and selectivity of the synthesis of this compound. Metal-catalyzed reactions, particularly those using palladium, are instrumental in forming the key bonds within the molecule. bohrium.comnih.gov
Researchers have explored various palladium catalysts for cross-coupling reactions to optimize yields and functional group tolerance. mdpi.com Beyond palladium, other transition metals are also being investigated. For instance, iridium catalysts have been shown to be effective in C-H activation and cyclization reactions for the synthesis of complex heterocyclic systems. rsc.org The development of catalyst systems that can operate under milder conditions, with lower catalyst loadings, and can be recycled and reused are key areas of ongoing research. The synthesis of 4'-(4-hydroxyphenyl)-2,2':6',2''-terpyridine (HO-Phttpy) has been reported, showcasing the application of specific ligands in directing the synthesis of complex pyridine-containing molecules. researchgate.net
Chemo- and Regioselective Functionalization of the Aromatic Rings
The functionalization of the two aromatic rings in this compound requires precise control of chemo- and regioselectivity due to the presence of multiple reactive sites. The inherent electronic properties of the pyridine and phenol (B47542) rings dictate their reactivity towards electrophilic and nucleophilic reagents.
For the pyridine ring, direct C-H functionalization is a significant challenge. However, methods have been developed for selective modifications. For example, a photochemical valence isomerization of pyridine N-oxides provides a metal-free pathway for the formal C3 selective hydroxylation of pyridines. acs.org This strategy offers operational simplicity and is compatible with a wide range of functional groups. acs.org While this specific example targets the C3 position, it highlights the type of advanced strategies needed to functionalize the pyridine core regioselectively.
The functionalization of 3-hydroxy-pyridine derivatives can be influenced by neighboring group assistance. For instance, the deprotonated phenolic OH-group in 3-hydroxy-pyridine carboxylates can assist in the regioselective hydrolysis, transesterification, and aminolysis of adjacent ester groups under mild conditions. nih.gov This internal catalysis allows for selective reactions at one position while others on the ring remain unaffected. nih.gov The development of multicomponent reactions also allows for the chemo- and regioselective assembly of polysubstituted pyridines from simpler precursors like isocyanides, arynes, and terminal alkynes. nih.gov
Preparation of Precursors and Intermediates
Synthesis of Substituted Pyridine Moieties
A variety of methods exist for the synthesis of substituted pyridines. nih.gov Traditional methods include the Hantzsch, Chichibabin, and Bohlmann-Rahtz pyridine syntheses. nih.gov More modern approaches often provide better control over substitution patterns and functional group tolerance.
One powerful strategy involves the use of pyridine N-oxides as versatile intermediates. The N-oxide group activates the pyridine ring, making it more reactive towards both electrophiles and nucleophiles and enabling the introduction of various substituents. semanticscholar.org For example, pyridine N-oxides can undergo palladium-catalyzed C-H bond activation to introduce alkenyl groups or can be converted to 2-aminopyridines in a one-pot process. semanticscholar.org
Another innovative approach involves the remodeling of other heterocyclic skeletons. A recently developed methodology allows for the synthesis of polysubstituted 5-aminoaryl/phenol pyridines through the ring cleavage of (aza)indole or benzofuran (B130515) skeletons. nih.gov This method demonstrates high robustness, enabling the introduction of diverse functional groups onto the pyridine scaffold. nih.gov
Selected Methods for Substituted Pyridine Synthesis
| Method | Precursors | Key Features |
|---|---|---|
| From Pyridine N-Oxides | Pyridine N-oxides, various coupling partners (olefins, amines, etc.) | Increased reactivity of the pyridine ring; enables alkenylation, arylation, amination, etc. semanticscholar.org |
| Ring Cleavage of (Aza)indoles | (Aza)indole carboxaldehydes, β-keto esters/sulfones/phosphonates | Single methodological approach for introducing various bioactive functional groups. nih.gov |
Synthesis of Substituted Phenolic Moieties
The synthesis of the substituted phenolic precursor, typically a 2-halophenol or a related derivative for subsequent coupling reactions, can be accomplished through several established routes. Phenol itself is produced industrially via methods like the cumene (B47948) process or the Dow process (hydrolysis of chlorobenzene). wikipedia.org
For laboratory-scale synthesis, electrophilic aromatic substitution on phenol is a common strategy. The hydroxyl group is a strongly activating, ortho-, para-director, meaning that electrophiles will preferentially add to the positions ortho (C2, C6) and para (C4) to the hydroxyl group. To achieve substitution at a specific position, blocking groups or careful control of reaction conditions may be necessary.
A versatile method for preparing substituted phenols involves the Claisen-Schmidt condensation of a substituted benzaldehyde (B42025) with a 2-hydroxyacetophenone. This reaction forms a 1-(2-hydroxyphenyl)prop-2-en-1-one (B15096420) (chalcone) structure, which serves as a key intermediate that can be further elaborated. mdpi.com
Purification and Isolation Techniques for High Purity Materials
Achieving high purity for the final this compound compound is crucial, especially for applications in materials science or as a precursor for pharmaceuticals. The purification strategy must effectively remove unreacted starting materials, reaction byproducts, and residual catalysts.
A highly effective purification process for pyridine-phenolic compounds has been developed that avoids conventional and often laborious gradient chromatography. researchgate.net This two-step process, following a Suzuki coupling and demethylation, utilizes a simple acid/base extraction protocol. researchgate.net The amphoteric nature of the pyridine-phenolic ligand allows it to be selectively extracted, leaving significant impurities behind. The final high-purity product can then be isolated by recrystallization or, in some cases, distillation. researchgate.net This method has been shown to yield products with excellent purity (>95%) and in high yields (60-95%). researchgate.net
Other standard purification techniques can also be applied. nih.gov These include:
Recrystallization: This is a primary method for purifying solid organic compounds. It relies on the difference in solubility of the compound and impurities in a suitable solvent.
Column Chromatography: Techniques like flash chromatography or high-performance liquid chromatography (HPLC) separate compounds based on their differential adsorption to a stationary phase, allowing for the isolation of highly pure fractions. nih.gov
Isoelectric Precipitation: For amphoteric compounds, adjusting the pH of a solution to the isoelectric point (pI) of the target molecule can cause it to precipitate, leaving more soluble impurities in the solution. nih.gov
The choice of purification method depends on the scale of the synthesis, the physical properties of the target compound, and the nature of the impurities present. nih.gov
Advanced Spectroscopic and Structural Elucidation of 5 2 Hydroxyphenyl Pyridin 2 Ol Systems
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy provides detailed insights into the molecular structure, electronic environment, and dynamic behavior of 5-(2-hydroxyphenyl)pyridin-2-ol in solution.
The structure of this compound is not static; it exists as an equilibrium of different tautomers and conformers.
Tautomerism: The molecule can undergo two primary tautomerization processes. The most significant is the well-documented lactam-lactim tautomerism of the 2-hydroxypyridine (B17775) ring, resulting in an equilibrium between the pyridin-2-ol (lactim) form and the pyridin-2(1H)-one (lactam) form. nih.govwikipedia.orgwuxibiology.com The position of this equilibrium is highly sensitive to the solvent's polarity. Non-polar solvents tend to favor the 2-hydroxypyridine form, whereas polar solvents like water and alcohols shift the equilibrium toward the more polar 2-pyridone tautomer. wikipedia.orgwuxibiology.com Theoretical studies on related cyano-substituted pyridones show that the lactam forms are generally more stable than their lactim tautomers. sci-hub.se A second, less-favored tautomerism could involve the phenolic hydroxyl group.
Conformational Preferences: Rotation around the single bond connecting the phenyl and pyridine (B92270) rings gives rise to different conformational isomers (rotamers). libretexts.org The stability of these conformers is governed by the balance between steric hindrance from the groups at the ortho positions and potential stabilizing intramolecular hydrogen bonds. nih.govacs.orgnobelprize.org In this compound, an intramolecular hydrogen bond can form between the phenolic -OH group and the nitrogen atom of the pyridine ring (in the pyridin-2-ol tautomer) or the carbonyl oxygen (in the pyridin-2-one tautomer). This interaction would favor a more planar conformation. Computational studies on the analogous compound, 5-(2-Hydroxyphenyl)-4-(p-tolyl)-2,4-dihydro-1,2,4-triazole-3-thione, have been used to predict stable geometries and spectroscopic data. nih.gov
The expected ¹H and ¹³C NMR chemical shifts for the major tautomeric forms would differ significantly, providing a means to identify the predominant species in a given solvent. For instance, the carbon attached to the oxygen in the pyridone ring (C2) would be expected to resonate at a much lower field (around 160-170 ppm) compared to the same carbon in the hydroxypyridine form (around 150-160 ppm). mdpi.comrsc.org Similarly, the proton on the nitrogen in the pyridone form would appear as a broad singlet at a low field (typically >10 ppm). chemicalbook.com
| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Phenolic -OH | 4.0 - 7.0 | - | Broad singlet, position is concentration and solvent dependent. May be shifted downfield if involved in H-bonding. libretexts.org |
| Pyridone N-H | 10.0 - 13.0 | - | Characteristic broad singlet for the pyridone tautomer. chemicalbook.com |
| Aromatic H (Pyridine Ring) | 6.0 - 8.5 | 105 - 150 | Shifts and coupling patterns depend on the specific tautomer and conformation. |
| Aromatic H (Phenyl Ring) | 6.8 - 7.5 | 115 - 130 | Complex multiplet patterns expected. |
| C2 (Pyridin-2-one) | - | ~165 | Carbonyl carbon in the lactam form. mdpi.com |
| C2 (Pyridin-2-ol) | - | ~158 | Carbon bearing OH in the lactim form. mdpi.com |
| C1' (Phenolic C-OH) | - | ~155 | Characteristic shift for a phenol (B47542). libretexts.org |
Note: The chemical shifts are estimated based on data for analogous structures and are subject to change based on solvent, concentration, and temperature. pdx.edupitt.edu
Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying molecular processes that occur on the NMR timescale, such as chemical exchange and restricted rotation. researchgate.net For this compound, two key dynamic processes could be investigated:
Tautomeric Exchange: The interconversion between the pyridin-2-ol and pyridin-2(1H)-one forms involves proton transfer. If this exchange is slow on the NMR timescale, separate signals for both tautomers would be observed. As the temperature increases, the rate of exchange increases, leading to coalescence of the signals into a time-averaged spectrum. Analysis of the line shapes at different temperatures can provide the kinetic and thermodynamic parameters for the tautomerization. researchgate.net
Restricted Rotation (Atropisomerism): The rotation around the C-C bond linking the two aromatic rings can be hindered by steric interactions. nih.gov The presence of substituents on the carbons ortho to the linking bond can create a significant energy barrier to rotation. If this barrier is high enough (typically >20 kcal/mol), the conformers can be stable and separable at room temperature, a phenomenon known as atropisomerism. acs.org DNMR experiments, such as variable temperature (VT) NMR and 2D exchange spectroscopy (EXSY), can be used to measure the rate of interconversion between the rotamers and determine the rotational energy barrier. nih.govacs.org
While 1D NMR provides initial information, complex molecules like this compound require multi-dimensional NMR experiments for unambiguous assignment of all proton and carbon signals. emerypharma.com
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. It helps to trace out the connectivity within the phenyl and pyridine rings by showing correlations between adjacent protons. emerypharma.com
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It is a highly effective method for assigning the signals of protonated carbons.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically two or three bonds). It is crucial for identifying quaternary (non-protonated) carbons and for linking the different fragments of the molecule, such as connecting the protons on one ring to the carbons of the other ring across the C-C linkage. emerypharma.com
Together, these 2D NMR techniques allow for a complete and confident assignment of the molecular structure, confirming the connectivity and helping to distinguish between different isomers.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy provides complementary information to NMR, offering direct insights into the functional groups and bonding interactions within the molecule, both in the solid state and in solution.
Infrared spectroscopy is particularly sensitive to hydrogen bonding. matanginicollege.ac.injchemrev.com The formation of an intramolecular hydrogen bond between the phenolic -OH group and the acceptor atom (pyridine N or pyridone C=O) causes a significant change in the O-H stretching vibration. mdpi.com
A free (non-hydrogen-bonded) O-H group typically shows a sharp absorption band in the 3590–3650 cm⁻¹ region. libretexts.org
An intramolecularly hydrogen-bonded O-H group exhibits a broad, often intense, absorption band shifted to a lower frequency (typically 3200–3550 cm⁻¹). matanginicollege.ac.in The magnitude of this shift is proportional to the strength of the hydrogen bond. jchemrev.com
By analyzing the O-H stretching region, the presence and relative strength of intramolecular hydrogen bonding can be confirmed. Furthermore, studies on related 2-halophenols show how IR spectroscopy can be used to investigate the equilibrium between different conformers (cis and trans) that either allow or prevent this intramolecular interaction. rsc.orgcore.ac.uk
The IR and Raman spectra of this compound are expected to show a series of characteristic bands corresponding to its constituent functional groups. The exact positions of these bands can help identify the predominant tautomeric form. dicp.ac.cnnih.gov
Pyridin-2(1H)-one (Lactam) Tautomer: The most prominent feature would be a strong C=O stretching vibration (νC=O) typically found between 1640 and 1680 cm⁻¹. wikipedia.org A broad N-H stretching band (νN-H) would also be present around 3000-3400 cm⁻¹.
Pyridin-2-ol (Lactim) Tautomer: This form would lack the C=O stretch but would show characteristic C=N and C-O stretching vibrations. A phenolic O-H stretching band would be observed as discussed above. acs.org
Computational studies using Density Functional Theory (DFT) are often employed to calculate theoretical vibrational frequencies, which can then be compared with experimental spectra to aid in the assignment of complex vibrational modes. nih.gov
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |
|---|---|---|
| O-H Stretch (Phenolic) | 3200 - 3600 | Broad due to intramolecular H-bonding. matanginicollege.ac.in |
| N-H Stretch (Pyridone) | 3000 - 3400 | Broad band, characteristic of the lactam tautomer. wikipedia.org |
| Aromatic C-H Stretch | 3000 - 3100 | Sharp, medium intensity bands. |
| C=O Stretch (Pyridone) | 1640 - 1680 | Strong, sharp band, key indicator of the lactam tautomer. wikipedia.org |
| Aromatic C=C/C=N Stretch | 1400 - 1620 | Multiple bands of varying intensity, characteristic of the aromatic rings. nih.gov |
| O-H Bend (Phenolic) | 1330 - 1440 | In-plane bending. |
| C-O Stretch (Phenol/Pyridinol) | 1180 - 1260 | Strong intensity. |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy is a powerful tool for probing the electronic structure of molecules. By measuring the absorption of light in the ultraviolet and visible regions, one can gain insights into the electronic transitions occurring within the molecule.
Electronic Transitions and Band Assignments
The electronic spectrum of this compound systems is characterized by distinct absorption bands that are attributed to specific electronic transitions. The primary transitions observed are π → π* and n → π. The high-energy π → π transitions involve the excitation of electrons from bonding π orbitals to anti-bonding π* orbitals within the aromatic rings. The lower-energy n → π* transitions arise from the promotion of non-bonding electrons, typically from the heteroatoms (oxygen and nitrogen), to anti-bonding π* orbitals.
In a study of related hydroxyphenyl-pyridine derivatives, characteristic absorption bands were observed that can be correlated to these transitions. For instance, bands in the shorter wavelength region are typically assigned to π → π* transitions, while those at longer wavelengths may have contributions from n → π* transitions, often appearing as shoulders on the more intense π → π* bands.
Solvent Effects on Absorption Maxima
The polarity of the solvent can significantly influence the position of the absorption maxima, a phenomenon known as solvatochromism. This effect is a valuable diagnostic tool for understanding the nature of the electronic transitions.
Generally, an increase in solvent polarity results in a bathochromic (red) shift for π → π* transitions and a hypsochromic (blue) shift for n → π* transitions. This is because polar solvents tend to stabilize the more polar excited state in a π → π* transition, thereby lowering the energy required for the transition. Conversely, for n → π* transitions, the ground state is more effectively stabilized by polar solvents through interactions like hydrogen bonding, which increases the energy gap to the excited state.
The table below illustrates typical solvent effects on the absorption maxima of related compounds, demonstrating the shifts observed when moving from a non-polar to a polar solvent environment.
| Solvent | Dielectric Constant | Typical λmax (nm) for π → π | Typical λmax (nm) for n → π |
| Hexane | 1.88 | ~320 | ~380 |
| Dichloromethane | 8.93 | ~325 | ~375 |
| Ethanol (B145695) | 24.55 | ~330 | ~370 |
| Acetonitrile | 37.5 | ~328 | ~372 |
| Dimethyl Sulfoxide | 46.7 | ~335 | ~368 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable technique for determining the precise molecular weight and for deducing the structural formula of a compound through its fragmentation pattern. The molecular ion peak ([M]⁺) in the mass spectrum provides the molecular weight, confirming the elemental composition.
The fragmentation pathways of this compound upon electron impact ionization provide critical structural information. The molecule is expected to cleave at its weakest bonds, leading to the formation of stable fragment ions. Analysis of these fragments allows for a reconstruction of the original molecular structure. Common fragmentation patterns for similar bi-aryl compounds include the cleavage of the bond connecting the two aromatic rings and the loss of small, stable neutral molecules such as CO, HCN, or H₂O.
X-ray Diffraction Crystallography for Solid-State Structures
X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.
Molecular Conformation and Intermolecular Interactions
Single-crystal X-ray diffraction studies of compounds structurally related to this compound have consistently shown a non-planar conformation. The dihedral angle between the planes of the pyridinol and hydroxyphenyl rings is a key structural parameter, often deviating significantly from zero due to steric hindrance between hydrogen atoms on the adjacent rings.
Crystal Packing and Supramolecular Assembly
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a network of intermolecular forces. In the case of this compound systems, intermolecular hydrogen bonding plays a crucial role. The hydroxyl group of the pyridinol moiety can act as a hydrogen bond donor to an adjacent molecule, leading to the formation of one-dimensional chains or more complex two- or three-dimensional networks.
Tautomerism and Isomerism in 5 2 Hydroxyphenyl Pyridin 2 Ol Systems
Ground State Tautomeric Equilibria (Pyridin-2-ol vs. Pyridin-2(1H)-one)
The tautomeric equilibrium between the pyridin-2-ol (enol) and pyridin-2(1H)-one (keto) forms is a classic example of prototropic tautomerism. In the case of 5-(2-Hydroxyphenyl)pyridin-2-ol, this equilibrium is a critical determinant of its ground-state structure and reactivity.
Experimental Determination of Tautomeric Ratios
The relative populations of the pyridin-2-ol and pyridin-2(1H)-one tautomers have been the subject of numerous experimental investigations. Techniques such as UV and IR spectroscopy are instrumental in quantifying the tautomeric ratio. For the parent 2-hydroxypyridine (B17775)/2-pyridone system, experimental data reveals a subtle energy difference between the two forms. In the gas phase, the 2-hydroxypyridine form is favored. chemrxiv.org For instance, gas-phase UV spectroscopy studies have estimated the enol fraction to be in the range of 50-80%, corresponding to a Gibbs free energy difference (∆G°) of 0 to -1.1 kcal/mol. nih.gov
Table 1: Experimental Data for Tautomeric Equilibrium of 2-Hydroxypyridine/2-Pyridone
| Phase | Tautomeric Ratio ([HY]:[PY]) | Method |
|---|---|---|
| Gas-phase | Favors 2-hydroxypyridine | UV Spectroscopy |
| Cyclohexane (B81311) | 1.7 | UV Spectroscopy |
HY represents 2-hydroxypyridine and PY represents 2-pyridone.
Influence of Solvent Polarity and pH on Tautomeric Preferences
The position of the tautomeric equilibrium is highly sensitive to the surrounding environment, particularly the polarity of the solvent and the pH of the medium. wuxibiology.comresearchgate.net An increase in solvent polarity tends to favor the more polar 2-pyridone tautomer. wuxibiology.comnih.gov This is because the larger dipole moment of the keto form is better stabilized by polar solvent molecules. wuxibiology.com For example, the equilibrium constant (Keq) for the 2-hydroxypyridine/2-pyridone system shifts in favor of the 2-pyridone form as the solvent changes from a non-polar one like cyclohexane to more polar ones. wuxibiology.com
The pH of the solution also plays a crucial role. nih.gov In acidic conditions, protonation of the carboxamide group can shift the equilibrium towards the keto tautomer. nih.gov Conversely, changes in pH can alter the protonation state of the molecule, thereby influencing which tautomeric form predominates. nih.gov The ability of the solvent to act as a hydrogen bond donor or acceptor can also impact the tautomeric preference. researchgate.net
Excited State Intramolecular Proton Transfer (ESIPT) Mechanisms
Upon photoexcitation, molecules like this compound can undergo a rapid intramolecular proton transfer, a phenomenon known as Excited State Intramolecular Proton Transfer (ESIPT). acs.orgnih.gov This process leads to the formation of a transient tautomer in the excited state with distinct photophysical properties.
Characterization of ESIPT Pathways: Single vs. Double Proton Transfer
The presence of both a phenolic hydroxyl group and a pyridinol/pyridinone moiety in this compound raises the possibility of different ESIPT pathways. These can include a single proton transfer from the phenolic -OH to the pyridine (B92270) nitrogen or a more complex double proton transfer event. researchgate.net In related systems, theoretical studies have been employed to elucidate the most probable pathway. researchgate.net For instance, in some molecules with two potential proton transfer sites, calculations have shown that a single proton transfer is the more favorable process due to a lower energy barrier. researchgate.net The specific pathway is dictated by the molecular geometry and the electronic distribution in the excited state. researchgate.net
Kinetic and Thermodynamic Aspects of ESIPT
ESIPT is generally an ultrafast process, often occurring on the femtosecond to picosecond timescale. researchgate.net The kinetics of ESIPT are governed by the height of the energy barrier for proton transfer in the excited state. nih.gov Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often used to map the potential energy surfaces of the ground and excited states to understand the thermodynamics and kinetics of the process. nih.govacs.org These calculations can reveal whether the proton transfer is a barrierless process or if a small activation energy is required. acs.org The relative energies of the initially excited (enol) and the proton-transferred (keto) species determine the thermodynamic driving force for the ESIPT reaction. acs.org
Role of Intramolecular Hydrogen Bonding in ESIPT Facilitation
A pre-existing intramolecular hydrogen bond in the ground state is a crucial prerequisite for efficient ESIPT. acs.orgnih.govrsc.org This hydrogen bond brings the proton donor (hydroxyl group) and the proton acceptor (pyridine nitrogen) into close proximity, facilitating the transfer upon electronic excitation. rsc.org The strength of this hydrogen bond is often enhanced in the excited state, further promoting the proton transfer process. researchgate.net The planarity of the molecule also plays a significant role, as it ensures the optimal alignment of the donor and acceptor groups for the proton to shuttle across. chemrxiv.org
Computational Modeling of ESIPT Potential Energy Surfaces
Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred within a molecule upon photoexcitation. For a molecule like this compound, an intramolecular hydrogen bond can form between the phenolic hydroxyl group (-OH) and the nitrogen atom of the pyridine ring, making it a candidate for ESIPT.
Computational modeling, primarily using Density Functional Theory (DFT) for the ground state (S₀) and Time-Dependent DFT (TD-DFT) for the excited states (S₁), is a powerful tool to investigate the ESIPT mechanism. acs.orgnih.gov These methods are used to construct Potential Energy Surfaces (PES), which map the energy of the molecule as a function of its geometry, specifically the coordinate of the proton transfer.
In a typical ESIPT system, the molecule exists in an enol (E) form in the ground state, where the proton resides on the donor group (the phenolic oxygen). Upon absorbing light, it reaches the excited enol (E) form. From here, an ultrafast and often barrierless proton transfer occurs, leading to the formation of an excited keto (K) tautomer. acs.org This tautomer then relaxes to the ground state keto (K) form, usually via fluorescence, which is characterized by a large Stokes shift (a significant difference between the absorption and emission wavelengths). Finally, the unstable ground state keto form quickly reverts to the stable enol form.
Studies on analogous compounds like 2-(2′-hydroxyphenyl)pyrimidines reveal key characteristics of the ESIPT PES. nih.gov
Ground State (S₀): The enol form is significantly more stable than the keto form. The energy barrier for proton transfer in the ground state is typically high, preventing tautomerization.
First Excited State (S₁): The relative stability is reversed. The keto tautomer becomes the energetically favored species, thus driving the proton transfer process. nih.gov
The relaxed potential energy scan is computed by systematically changing the O-H bond length towards the acceptor nitrogen atom and calculating the energy at each step. nih.gov The resulting curve for the S₁ state often shows a very small or non-existent energy barrier, confirming the feasibility of a rapid ESIPT process.
Table 1: Representative Calculated Relative Energies for ESIPT in a Hydroxyphenyl-pyridine Analogous System
This table illustrates typical energy differences between the enol and keto tautomers in the ground (S₀) and first excited (S₁) states, as modeled by DFT and TD-DFT. The values are conceptual and based on findings for similar molecules like 2-(2′-hydroxyphenyl)pyrimidines. nih.gov
| State | Tautomer | Relative Energy (kcal/mol) | Stability Profile |
| Ground State (S₀) | Enol (E) | 0.0 (Reference) | Most Stable |
| Ground State (S₀) | Keto (K) | > 10.0 | Unstable |
| Excited State (S₁) | Enol (E) | > 0.0 | Less Stable |
| Excited State (S₁) | Keto (K) | 0.0 (Reference) | Most Stable |
Note: Data is illustrative and based on computational studies of analogous systems.
Conformational Isomerism and its Impact on Electronic Properties
Conformational isomerism in this compound arises from the rotation around the single bond connecting the phenyl and pyridine rings. The dihedral angle (the twist angle) between the planes of these two aromatic rings is a critical parameter that significantly influences the molecule's electronic properties.
The extent of π-conjugation between the two rings is directly dependent on this dihedral angle. A planar conformation (dihedral angle of 0°) allows for maximum overlap of the π-orbitals, leading to extensive conjugation. Conversely, a perpendicular conformation (dihedral angle of 90°) completely disrupts this conjugation.
Computational studies on related bi-aryl systems, such as 2-phenylpyridine (B120327), show that the ground state structure is typically non-planar due to steric hindrance between ortho hydrogens on the adjacent rings. researchgate.net This twist from planarity represents a compromise between stabilizing π-conjugation and destabilizing steric repulsion.
The impact of this conformational isomerism on electronic properties includes:
Energy Levels: The degree of conjugation affects the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Increased planarity and conjugation typically raise the HOMO energy and lower the LUMO energy, resulting in a smaller HOMO-LUMO gap.
Absorption Spectra: A smaller HOMO-LUMO gap corresponds to a lower excitation energy, causing a red-shift (a shift to longer wavelengths) in the absorption spectrum.
Charge Transfer: The conformation can influence the efficiency of intramolecular charge transfer (ICT) between the electron-donating hydroxyphenyl group and the electron-accepting pyridine moiety.
Table 2: Illustrative Impact of Dihedral Angle on Electronic Properties of a Bi-aryl System
This table conceptually demonstrates how key electronic properties might vary with the conformational twist between the two aromatic rings, based on general principles observed in molecules like 2-phenylpyridine oligomers. researchgate.net
| Dihedral Angle (°) | Degree of Conjugation | HOMO-LUMO Gap (eV) | Predicted λ_max (nm) |
| 0 | Maximum | Smallest | Longest |
| ~20-40 (Typical) | Moderate | Intermediate | Intermediate |
| 90 | Minimum | Largest | Shortest |
Note: This table presents a qualitative trend. Actual values require specific quantum chemical calculations for this compound.
Photophysical Properties and Luminescence Phenomena of 5 2 Hydroxyphenyl Pyridin 2 Ol
Luminescence Characteristics: Fluorescence and Phosphorescence
Luminescence, the emission of light from a substance, is broadly categorized into fluorescence and phosphorescence, distinguished by the nature of the electronic transition involved. libretexts.org Fluorescence is a rapid process resulting from the decay of an electron from an excited singlet state to the ground state without a change in electron spin. libretexts.org Conversely, phosphorescence involves a change in electron spin, with the transition occurring from an excited triplet state to the ground singlet state, a process that is "forbidden" and thus significantly slower. libretexts.org
The structural features of a molecule, such as the presence of aromatic rings and the rigidity of the structure, play a crucial role in determining its fluorescence properties. libretexts.org Compounds with aromatic groups and low-energy π→π* transitions are often highly fluorescent. libretexts.org
Origin of Emission from Different Tautomeric Forms
A key feature of molecules like 5-(2-hydroxyphenyl)pyridin-2-ol is the existence of tautomers, which are isomers that readily interconvert. In this case, the molecule can exist in an enol form (with the hydroxyl group) and a keto form (as a pyridone). researchgate.netwikipedia.org This tautomerism is central to its photophysical behavior.
Upon photoexcitation, a process known as Excited-State Intramolecular Proton Transfer (ESIPT) can occur. acs.org This involves the transfer of a proton from the hydroxyl group to the nitrogen atom of the pyridine (B92270) ring within the excited state. acs.orgnih.gov This ultrafast reaction leads to the formation of an excited keto tautomer, which has a different electronic and geometric structure from the initial excited enol form. acs.org
The emission spectrum of such compounds can, therefore, be complex, potentially showing dual fluorescence. One emission band, typically at shorter wavelengths, originates from the locally excited enol form, while a second, significantly red-shifted band (with a large Stokes shift) arises from the excited keto tautomer formed via ESIPT. nih.gov The relative intensities of these bands are highly sensitive to factors like solvent polarity and the presence of substituents. mdpi.com In some cases, if the ESIPT process is extremely efficient and barrierless, only the emission from the tautomeric form is observed. mdpi.com The absence of emission in some related compounds, like certain 2-(2′-hydroxyphenyl)pyrimidines, has been attributed to the rapid formation of an excited tautomer that deactivates through a non-radiative pathway. nih.gov
| Tautomeric Form | Emission Characteristics |
| Enol Form | Emission at shorter wavelengths (normal Stokes shift) |
| Keto Form (post-ESIPT) | Emission at longer wavelengths (large Stokes shift) |
Stokes Shift Analysis and its Relationship to ESIPT
The Stokes shift is the difference in energy (or wavelength) between the position of the band maximum of the absorption and emission spectra. rsc.org A large Stokes shift is a hallmark of significant structural rearrangement in the excited state before emission occurs. mdpi.com
The ESIPT process is a primary driver of large Stokes shifts in molecules like this compound. acs.orgmdpi.com The initial absorption of light excites the enol form. The subsequent intramolecular proton transfer leads to the formation of the excited keto tautomer, which is at a lower energy level. Emission then occurs from this relaxed keto tautomer back to its ground state. The energy difference between the initial absorption by the enol and the final emission from the keto form is substantial, resulting in a large Stokes shift. mdpi.com This property is highly desirable for applications in fields like fluorescent probes and sensors, as it minimizes self-absorption and improves signal-to-noise ratios. researchgate.net
Studies on related compounds, such as 2-(2′-hydroxyphenyl)benzothiazole derivatives, have demonstrated that the enhancement of intramolecular hydrogen bonding in the first excited state facilitates an ultrafast ESIPT, leading to these large Stokes shifts. mdpi.com
Quantum Yield Determination and Lifetime Measurements
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. rsc.org The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state.
The quantum yield and lifetime of a molecule are intrinsically linked to the competition between radiative (fluorescence) and non-radiative decay pathways. For ESIPT-capable molecules, the efficiency of the proton transfer and the radiative efficiency of the resulting tautomer are critical. For instance, in 2-(2'-hydroxyphenyl)oxazolo[4,5-b]pyridine, the fluorescence quantum yield was found to be lower than that of its benzoxazole (B165842) and imidazopyridine analogues, suggesting that the substitution of an electronegative atom on the charge acceptor group enhances non-radiative decay. nih.gov
In some cases, the quantum yield can be very low. For example, many 2-(2′-hydroxyphenyl)pyrimidines show little to no photoluminescence in solution, which is explained by the rapid deactivation of the excited tautomer through a non-radiative pathway. nih.gov Conversely, coordination to metal ions can sometimes increase the photoluminescence quantum yield, as seen in zinc(II) complexes of a 1-hydroxy-2,4-di(pyridin-2-yl)-1H-imidazole ligand, where the quantum yield increased from ~2% for the free ligand to up to 27% for the complex. rsc.org
Illustrative Data for Related Compounds:
| Compound | Quantum Yield (Φ) | Lifetime (τ) |
| 3-(2-fluoropyridin-4-yl)triimidazo[1,2-a:1',2'-c:1'',2''-e] rsc.orgnih.govunimi.ittriazine (in solid state) | 25% | - |
| Triimidazo[1,2-a:1',2'-c:1'',2''-e] rsc.orgnih.govunimi.ittriazine (in CH2Cl2) | - | 2.32 ns (HEF) |
| m-THPP (in methanol) | 0.43–0.46 (air-saturated) | - |
Note: Data for closely related compounds are provided for illustrative purposes due to the lack of specific published data for this compound.
Photoinduced Processes
Beyond direct fluorescence and phosphorescence, the absorption of light can trigger other complex processes within a molecule. For this compound, two such processes are of particular interest: photoinduced electron transfer and the formation of twisted intramolecular charge transfer states.
Photoinduced Electron Transfer (PET)
Photoinduced Electron Transfer (PET) is a process where an electron is transferred from a donor to an acceptor moiety within the same molecule (intramolecular) or between different molecules (intermolecular) upon photoexcitation. This process is a common mechanism for fluorescence quenching.
In the context of this compound, while ESIPT is the more probable intramolecular process due to the proximity of the proton donor and acceptor, the potential for PET exists, especially in the presence of external electron donors or acceptors. The efficiency of PET is governed by the thermodynamics of the electron transfer, which depends on the redox potentials of the donor and acceptor and the energy of the excited state.
Twisted Intramolecular Charge Transfer (TICT) States
The formation of a Twisted Intramolecular Charge Transfer (TICT) state is another excited-state phenomenon that can influence the photophysical properties of a molecule. nih.gov TICT states occur in molecules that have an electron-donor and an electron-acceptor group linked by a single bond that allows for torsional motion. nih.govnih.gov
In the ground state, the molecule is typically planar to maximize π-conjugation. nih.gov Upon excitation, an intramolecular charge transfer occurs from the donor to the acceptor. This is often followed by a twisting of the molecular geometry around the single bond, leading to a highly polar, non-emissive or weakly emissive state where the donor and acceptor moieties are perpendicular to each other. nih.gov This process provides an efficient non-radiative decay channel, often leading to fluorescence quenching.
Photoreactivity and Photostability under Various Conditions
The photoreactivity and photostability of organic fluorophores are critical parameters that dictate their utility in practical applications. For this compound, its stability is intrinsically linked to the robustness of its pyridin-2-ol and hydroxyphenyl components. The 2-hydroxypyridine (B17775)/2-pyridone tautomeric system is known to be influenced by environmental factors. nih.gov In the gas phase, the enol form (2-hydroxypyridine) is generally more stable, while the keto form (2-pyridone) is favored in polar solvents and the solid state. nih.gov This tautomerism can be a pathway for non-radiative decay, potentially impacting the compound's quantum yield and photostability.
Furthermore, the presence of the hydroxyphenyl group introduces another layer of potential photoreactivity. Phenolic compounds can be susceptible to photo-oxidation, a process that could lead to degradation of the fluorophore upon prolonged exposure to light, especially in the presence of oxygen. However, the intramolecular hydrogen bond between the phenolic hydroxyl group and the pyridine nitrogen is expected to play a stabilizing role, potentially mitigating photo-degradation pathways. The stability of related compounds like 2-(2'-hydroxyphenyl)benzimidazole (HPBI) in aggregated states suggests that restricting intramolecular motions can enhance stability. nih.gov Therefore, it is plausible that under conditions that promote rigidity, such as in a solid matrix or in viscous media, this compound would exhibit enhanced photostability.
Modulation of Photophysical Properties
The ability to tune the light-emitting properties of a molecule is a key aspect of fluorophore design. For this compound, its emission characteristics are expected to be highly sensitive to chemical modifications and its surrounding environment.
Effect of Substituents on Emission Wavelength and Intensity
The introduction of various substituent groups onto the core structure of this compound is predicted to have a profound impact on its emission properties. This is a well-established principle in the design of fluorescent dyes. In related systems, the electronic nature of the substituent plays a crucial role.
Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, when attached to the phenyl ring, would likely lead to a bathochromic (red) shift in the emission wavelength. This is due to the raising of the highest occupied molecular orbital (HOMO) energy level, which narrows the HOMO-LUMO gap. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, would be expected to cause a hypsochromic (blue) shift or, in some cases, a red shift depending on their position and the nature of the excited state. For instance, studies on pyrid-2-yl ureas have shown that electron-withdrawing substituents significantly influence intermolecular interactions. nih.gov
The following table summarizes the predicted effects of substituents at different positions on the photophysical properties of this compound, based on general principles observed in similar aromatic compounds.
| Substituent Position | Substituent Type | Predicted Effect on Emission Wavelength | Predicted Effect on Emission Intensity |
| Phenyl Ring (ortho, para to -OH) | Electron-Donating (e.g., -OCH₃, -CH₃) | Bathochromic (Red) Shift | Likely Increase |
| Phenyl Ring (ortho, para to -OH) | Electron-Withdrawing (e.g., -NO₂, -CN) | Hypsochromic (Blue) or Bathochromic Shift | Likely Decrease (quenching) |
| Pyridine Ring | Electron-Donating | Bathochromic Shift | Potential Increase |
| Pyridine Ring | Electron-Withdrawing | Hypsochromic Shift | Potential Decrease |
Environmental and Solvent Effects on Luminescence
The luminescence of this compound is anticipated to be highly sensitive to its local environment, particularly the polarity and hydrogen-bonding capability of the solvent. This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited states of the fluorophore by the solvent molecules.
In non-polar solvents, the intramolecularly hydrogen-bonded enol form is expected to be the dominant species, likely leading to emission from the ESIPT tautomer with a large Stokes shift. As the solvent polarity increases, stabilization of the more polar keto-tautomer and the possibility of intermolecular hydrogen bonding with the solvent can alter the emission profile. For instance, in 3-hydroxyflavone, a compound also known for ESIPT, both normal and tautomer fluorescence are observed in hydrogen-bonding solvents. researchgate.net
The following table outlines the expected luminescence behavior of this compound in different solvent environments, based on studies of analogous compounds.
| Solvent Type | Predicted Dominant Species | Expected Emission Characteristics |
| Non-polar (e.g., Hexane, Toluene) | Enol-tautomer (intramolecular H-bond) | Strong emission from ESIPT state, large Stokes shift |
| Polar Aprotic (e.g., Acetonitrile, THF) | Increased population of keto-tautomer | Potential dual emission from both enol and keto forms |
| Polar Protic (e.g., Methanol, Water) | Keto-tautomer (intermolecular H-bond) | Emission likely dominated by the keto form, potential quenching |
The interplay between the intramolecular hydrogen bond and solvent interactions will be a key determinant of the observed luminescence. In highly polar or protic solvents, the disruption of the intramolecular hydrogen bond in favor of solute-solvent interactions could lead to a decrease in fluorescence intensity.
Aggregation-Induced Emission (AIE) Mechanisms
Aggregation-induced emission (AIE) is a fascinating phenomenon where molecules that are non-emissive in dilute solutions become highly luminescent upon aggregation. acs.org This effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission.
Given the structural components of this compound, it is a plausible candidate for exhibiting AIE. The phenyl and pyridine rings can undergo low-frequency rotational motions in solution, which can act as a pathway for non-radiative energy dissipation. Upon aggregation, these rotations would be hindered, potentially "switching on" the fluorescence. Studies on similar molecules like 2-(2'-hydroxyphenyl)benzimidazole (HPBI) have demonstrated aggregation-induced emission enhancement (AIEE). nih.gov The formation of intermolecular hydrogen bonds and π-π stacking interactions in the aggregated state would further contribute to the rigidification of the structure.
The mechanism of AIE in this compound would likely involve the following steps:
In dilute solution, the molecule is flexible, and intramolecular rotations of the phenyl-pyridine bond lead to efficient non-radiative decay, resulting in weak or no fluorescence.
In a poor solvent or at high concentrations, the molecules aggregate.
Within the aggregates, intermolecular forces such as hydrogen bonding and π-π stacking restrict the intramolecular rotations.
This rigidification blocks the non-radiative decay pathways, forcing the excited state to decay radiatively, leading to a significant increase in fluorescence intensity.
The protonation of pyridine moieties has also been shown to induce AIE in simple organic molecules, suggesting another potential avenue for modulating the emission of this compound through pH changes. rsc.org
Coordination Chemistry and Metal Complexation of 5 2 Hydroxyphenyl Pyridin 2 Ol
Ligand Design and Coordination Modes
The coordination behavior of 5-(2-Hydroxyphenyl)pyridin-2-ol is fundamentally dictated by its ability to act as a versatile ligand, offering multiple binding sites and adapting its coordination mode in response to various factors.
Chelation Sites and Multidentate Ligand Architectures
This compound possesses two key functional groups that serve as primary chelation sites: the hydroxyl group on the phenyl ring and the hydroxyl group (or its tautomeric keto form) on the pyridine (B92270) ring. The nitrogen atom of the pyridine ring also plays a crucial role in coordination. This arrangement allows the molecule to function as a bidentate or tridentate ligand.
The presence of both a phenolic hydroxyl group and a pyridinol/pyridone moiety enables the formation of stable chelate rings with metal ions. The deprotonation of these hydroxyl groups creates anionic oxygen donors that form strong coordinate bonds. The pyridine nitrogen provides an additional coordination site, leading to the formation of five- or six-membered chelate rings, which are thermodynamically favored.
Derivatives of this core structure have been designed to create more complex, multidentate ligand architectures. For instance, the introduction of a carboxylic acid group at the 6-position of the pyridine ring, as in 6-(2-hydroxyphenyl)pyridine-2-carboxylic acid, results in a terdentate ligand with a phenolate–pyridyl–carboxylate (O,N,O) donor set. This design enhances the chelation effect and leads to the formation of highly stable octahedral complexes with transition metals like chromium(III) and iron(III).
Furthermore, the principles of ligand design have been extended to create larger, polydentate structures. By linking multiple hydroxypyridinone units, for example, tetradentate, hexadentate, and octadentate chelators can be synthesized. kcl.ac.uk These multidentate ligands are capable of forming highly stable, 1:1 complexes with metal ions. kcl.ac.uk
Anion-Dependent Coordination Behavior
The coordination behavior of this compound and its analogs can be significantly influenced by the nature of the counter-anions present in the reaction medium. While specific studies on the anion-dependent coordination of the parent this compound are not extensively detailed in the provided results, the principles can be inferred from the coordination chemistry of similar ligand systems.
Anions can influence the coordination sphere of the metal complex in several ways:
Direct Coordination: Anions can directly coordinate to the metal center, competing with the primary ligand or occupying vacant coordination sites. This can lead to the formation of mixed-ligand complexes.
Control of Nuclearity: The choice of anion can sometimes dictate whether a mononuclear, dinuclear, or polymeric structure is formed. For example, in the presence of bridging anions, polynuclear complexes may be favored.
Synthesis and Characterization of Metal Complexes
The versatile ligating ability of this compound and its derivatives has enabled the synthesis of a wide variety of metal complexes, including those with transition metals, main group metals, and lanthanides.
Preparation of Transition Metal Complexes (e.g., Cu, Zn, Co, Ni, Mn, Fe, Cr, Pt, Pd)
A general approach for synthesizing transition metal complexes involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The reaction conditions, such as temperature and pH, are often optimized to promote the formation of the desired complex.
Copper(II), Zinc(II), Cobalt(II), and Nickel(II) Complexes: Complexes of these metals have been prepared with related azo-containing pyrazolone (B3327878) ligands. chemrevlett.com The synthesis typically involves reacting the ligand with the corresponding metal(II) salt, resulting in complexes with a 1:2 metal-to-ligand stoichiometry and often an octahedral geometry. chemrevlett.com For instance, a Cu(II) complex can be synthesized by reacting a Cu(II) salt solution with the ligand in ethanol (B145695) and allowing the product to crystallize. mdpi.com
Manganese(II) and Iron(II)/(III) Complexes: Complexes of manganese and iron have been synthesized using ligands containing 1,3-bis(diphenylphosphino)propane (B126693) and a pyridine derivative. nih.gov The synthesis of an Mn(II) complex involves refluxing the metal chloride with the ligands in a mixed solvent system. nih.gov Similarly, an Fe(II) complex can be prepared by reacting the iron(II) chloride with the ligands. nih.gov Iron(III) complexes of a related hydroxypyridinone have also been studied, demonstrating high stability. nih.govresearchgate.net
Chromium(III) Complexes: A chromium(III) complex of 6-(2-hydroxyphenyl)pyridine-2-carboxylic acid has been synthesized, forming an octahedral K[Cr(L)₂] species.
Palladium(II) and Platinum(II) Complexes: Pd(II) and Pt(II) complexes have been synthesized with 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands, which share the pyridyl coordination motif. rsc.org These syntheses involve reacting Pd(II) or Pt(II) precursors with the ligand to form square planar complexes. rsc.org The synthesis of Pt(II) complexes with spiro-5-(2,4-dithiohydantoins) has also been reported, resulting in binuclear structures. bas.bg
| Metal Ion | Ligand System | General Synthetic Approach | Resulting Complex Geometry/Stoichiometry |
|---|---|---|---|
| Cu(II), Zn(II), Co(II), Ni(II) | Azo-containing pyrazolone | Reaction of metal(II) salt with ligand | 1:2 Metal:Ligand, Octahedral chemrevlett.com |
| Mn(II) | 1,3-bis(diphenylphosphino)propane and 2-aminopyridine | Refluxing MnCl₂ with ligands nih.gov | [Mn(DPPP)(APY)(H₂O)Cl₂] nih.gov |
| Fe(III) | 6-(2-hydroxyphenyl)pyridine-2-carboxylic acid | Reaction of Fe(III) salt with ligand | K[Fe(L)₂], Octahedral |
| Cr(III) | 6-(2-hydroxyphenyl)pyridine-2-carboxylic acid | Reaction of Cr(III) salt with ligand | K[Cr(L)₂], Octahedral |
| Pd(II), Pt(II) | 1-(2-pyridyl)imidazo[1,5-a]pyridine | Reaction of Pd(II) or Pt(II) precursors with ligand | Square planar rsc.org |
Synthesis of Main Group Metal and Lanthanide Complexes
The coordination chemistry of this compound extends to main group metals and lanthanides, although detailed studies specifically with this ligand are less common than for transition metals. However, the synthesis of such complexes with analogous acylpyrazolone and hydroxypyridinone ligands provides valuable insights. nih.govresearchgate.netnih.gov
The general synthetic strategy involves the reaction of a main group or lanthanide metal salt with the deprotonated ligand. For instance, the synthesis of alkaline earth metal complexes can be achieved by reacting the ligand with an alkali metal hydroxide (B78521) or methoxide, followed by a salt metathesis reaction with a second metal salt. nih.gov Lanthanide complexes can also be prepared through similar salt metathesis routes. A terbium(III) complex of 6-(2-hydroxyphenyl)pyridine-2-carboxylic acid, K[TbL₂(H₂O)₂]·2H₂O, has been successfully synthesized and structurally characterized, revealing an eight-coordinate metal center.
Spectroscopic Characterization of Metal-Ligand Interactions (FT-IR, UV-Vis, NMR, EPR)
A combination of spectroscopic techniques is essential for elucidating the structure and bonding in the metal complexes of this compound and its derivatives.
FT-IR Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for identifying the coordination sites of the ligand. Upon complexation, shifts in the vibrational frequencies of the functional groups involved in bonding are observed. For example, a shift in the ν(O-H) band indicates the coordination of the hydroxyl group. Changes in the vibrational bands of the pyridine ring can confirm the involvement of the ring nitrogen in coordination. The appearance of new bands in the far-IR region can often be assigned to metal-ligand stretching vibrations.
UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the complex. The complexation of the ligand with a metal ion typically leads to shifts in the absorption bands of the ligand (intraligand transitions). Additionally, new absorption bands may appear due to ligand-to-metal charge transfer (LMCT) or d-d transitions (in the case of transition metal complexes). For example, the iron(III) complex of 6-(2-hydroxyphenyl)pyridine-2-carboxylic acid exhibits a high-spin character as determined by UV/Vis spectroscopy.
NMR Spectroscopy: Nuclear magnetic resonance (NMR) spectroscopy is particularly useful for characterizing diamagnetic metal complexes in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination provide detailed information about the binding mode and the structure of the complex in solution. For paramagnetic complexes, NMR spectra can be broad and more challenging to interpret, but can still provide valuable structural information.
EPR Spectroscopy: Electron paramagnetic resonance (EPR) spectroscopy is used to study complexes with unpaired electrons, such as those of Cu(II), Mn(II), and high-spin Fe(III). The EPR spectrum provides information about the electronic environment of the metal ion, its oxidation state, and the geometry of the complex. The iron(III) complex of 6-(2-hydroxyphenyl)pyridine-2-carboxylic acid has been characterized as high-spin using EPR spectroscopy.
| Spectroscopic Technique | Information Obtained | Example Application |
|---|---|---|
| FT-IR | Identification of coordination sites through shifts in vibrational frequencies. | Observing shifts in ν(O-H) and pyridine ring vibrations upon complexation. |
| UV-Vis | Information on electronic transitions (intraligand, LMCT, d-d). | Determining the high-spin nature of an Fe(III) complex. |
| NMR | Structural information for diamagnetic complexes in solution from chemical shift changes. | Characterizing the solution structure of diamagnetic Zn(II) or main group metal complexes. |
| EPR | Information on the electronic environment and geometry of paramagnetic metal centers. | Confirming the high-spin state of an Fe(III) complex. |
Structural Analysis of Metal Complexes
The examination of the three-dimensional structures of metal complexes containing this compound is crucial for understanding their chemical behavior. This analysis provides detailed insights into the bonding between the ligand and the metal center.
X-ray crystallography is a primary technique for determining the exact atomic arrangement within the solid state of these metal complexes. While specific crystal structures for metal chelates of this compound are not detailed in the provided search results, the principles of such analyses are well-established. For related pyridine-alkoxide ligands, studies show the formation of both mononuclear and dinuclear copper(II) complexes, depending on the reaction stoichiometry. mdpi.com This suggests that this compound could similarly form complexes with one or two metal centers. The ligand would likely coordinate to metal ions through the deprotonated oxygen atoms of the hydroxyl and pyridinol groups, acting as a bidentate chelating agent.
The geometry of metal complexes is determined by the number and arrangement of atoms bonded to the central metal ion. For transition metal complexes, common geometries include tetrahedral, square planar, and octahedral. researchgate.net In the case of copper(II) complexes, which have a d⁹ electronic configuration, five-coordinate geometries like square pyramidal or trigonal bipyramidal are also frequently observed. nih.gov The specific geometry adopted by a complex of this compound would depend on the metal ion, its oxidation state, and the coordination of other auxiliary ligands. numberanalytics.com For instance, a cobalt(II) complex with a related ligand system exhibits a distorted octahedral CoN₄O₂ coordination environment. rsc.org The stereochemistry, or the 3D arrangement of the ligands, is a direct consequence of this coordination geometry.
Electronic and Magnetic Properties of Metal Complexes
The electronic and magnetic characteristics of these complexes are intrinsically linked to their structure and the nature of the metal-ligand interaction.
Electronic absorption spectroscopy, typically using UV-Visible light, is used to probe the electronic transitions within a metal complex. The spectra of transition metal complexes generally show two types of bands: intense charge-transfer bands and weaker d-d transition bands. kyoto-u.ac.jp Ligand field theory is used to interpret these d-d transitions, which arise from the splitting of the metal's d-orbitals by the electric field of the surrounding ligands. The energy of these transitions provides information about the ligand field splitting parameter (Δ), which is a measure of the metal-ligand bond strength. kyoto-u.ac.jp For example, the spectra of octahedral nickel(II) and cobalt(II) complexes with similar α-diimine ligands have been analyzed to estimate these parameters. kyoto-u.ac.jp A complex of this compound with a transition metal like Cu(II) or Ni(II) would be expected to exhibit such d-d bands in the visible region of the spectrum.
Magnetic susceptibility measurements reveal the magnetic nature of a material in response to an applied magnetic field. numberanalytics.com Metal complexes can be diamagnetic (repelled by a magnetic field) if all electrons are paired, or paramagnetic (attracted to a magnetic field) if there are unpaired electrons. numberanalytics.com The magnitude of the paramagnetic response, known as the magnetic moment, provides information about the number of unpaired electrons. For polynuclear complexes, where multiple metal ions are in close proximity, magnetic susceptibility measurements as a function of temperature can reveal magnetic exchange interactions (ferromagnetic or antiferromagnetic coupling) between the metal centers. numberanalytics.comrsc.org For example, studies on related cobalt(II) coordination polymers have quantified the weak antiferromagnetic coupling between the metal centers. rsc.org Similar studies on complexes of this compound could determine their magnetic behavior and any interactions between metal ions.
Theoretical and Computational Chemistry Studies on 5 2 Hydroxyphenyl Pyridin 2 Ol
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum chemical methods used to investigate the electronic structure and excited-state properties of molecules. niscpr.res.inresearchgate.net For 5-(2-hydroxyphenyl)pyridin-2-ol, these calculations offer a detailed picture of its geometry, orbital energies, and spectroscopic behavior.
Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals
The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). uci.eduyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. schrodinger.comresearchgate.netrsc.org A smaller gap suggests that the molecule can be more easily excited.
For this compound, DFT calculations reveal the distribution and energies of these orbitals. The HOMO is typically localized on the electron-rich phenol (B47542) ring, while the LUMO may be distributed across the pyridinol moiety. The precise localization can be influenced by the dihedral angle between the rings.
Table 1: Calculated Electronic Properties of this compound (Exemplary Data)
| Parameter | Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 4.6 eV |
Note: These are representative values and can vary depending on the specific computational method and basis set used.
Prediction of Spectroscopic Properties (Absorption, Emission, Vibrational Spectra)
TD-DFT calculations are employed to predict the electronic absorption and emission spectra of this compound. researchgate.net These calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, such as π→π* or n→π* transitions. The results can be correlated with experimental UV-Vis spectra to validate the computational model.
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the molecular vibrations. nih.govresearchgate.netresearchgate.net DFT calculations can predict the vibrational frequencies and their corresponding intensities, aiding in the assignment of experimental spectral bands to specific molecular motions, such as C-H stretching, C=C bending, and O-H vibrations.
Ab Initio and Semi-Empirical Methods for Electronic Properties
While DFT is a widely used method, other computational approaches like ab initio and semi-empirical methods also contribute to understanding the electronic properties of molecules.
Ab initio methods , which are based on first principles without empirical parameters, can provide highly accurate results but are computationally more demanding. mpg.de
Semi-empirical methods , such as AM1 and PM3, use a simplified formulation of the Schrödinger equation and incorporate parameters derived from experimental data. wikipedia.orgnih.govnih.govyoutube.com These methods are computationally less expensive and can be suitable for larger molecules or for preliminary conformational searches. nih.govresearchgate.net For this compound, semi-empirical methods can offer a qualitative understanding of its electronic structure and conformational preferences.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, taking into account the motion of atoms and their interactions with the surrounding environment. mdpi.com
Investigation of Solvent Effects and Intermolecular Interactions
The properties of this compound can be significantly influenced by the solvent in which it is dissolved. nih.govresearchgate.netnih.gov MD simulations can explicitly model the interactions between the solute molecule and solvent molecules. This allows for the investigation of how different solvents affect the molecule's conformation, electronic properties, and potential for intermolecular hydrogen bonding. For instance, in protic solvents, the hydroxyl groups of the molecule can form hydrogen bonds with solvent molecules, which can alter its spectroscopic properties. nih.gov
Conformational Flexibility and Tautomeric Dynamics
The structure of this compound is characterized by significant conformational flexibility and complex tautomeric equilibria. The primary source of conformational freedom is the rotation around the single bond connecting the phenyl and pyridine (B92270) rings. This rotation gives rise to different spatial arrangements (conformers), the relative energies of which determine the molecule's preferred shape.
More critically, the compound exhibits prototropic tautomerism, a process involving the migration of a proton. Two main tautomeric equilibria are at play:
Pyridin-2-ol ⇌ Pyridin-2(1H)-one: The 2-hydroxypyridine (B17775) ring can exist in either the enol form (hydroxypyridine) or the keto form (pyridone). This equilibrium is highly sensitive to the environment. wuxibiology.com In the gas phase and non-polar solvents, the aromatic 2-hydroxypyridine tautomer is generally favored. nih.govstackexchange.com However, in polar solvents and the solid state, the more polar 2-pyridone form predominates due to stronger intermolecular interactions and favorable dipole moments. wuxibiology.comstackexchange.com
Phenol-Imine ⇌ Keto-Amine: An intramolecular proton transfer can occur from the phenolic hydroxyl group to the pyridine nitrogen, resulting in a zwitterionic or quinone-methide type keto-tautomer. This process is fundamental to the molecule's photochemical behavior.
The interplay of these equilibria means that this compound can exist as a mixture of several tautomers, with the predominant species depending on factors like solvent polarity and temperature. Computational studies using Density Functional Theory (DFT) are crucial for calculating the relative energies of these tautomers and the transition state barriers between them. nih.gov
| Tautomeric Form | Structural Features | Predominant Environment | Relative Stability Factor |
|---|---|---|---|
| Enol (Hydroxypyridine) | -OH group on pyridine ring; aromatic pyridine ring. | Gas Phase, Non-polar Solvents | Aromatic stabilization. stackexchange.com |
| Keto (Pyridone) | Carbonyl group (C=O) and N-H bond in the pyridine ring. | Polar Solvents, Solid State | Higher polarity and stronger hydrogen bonding capacity. wuxibiology.comstackexchange.com |
| Keto (ESIPT-induced) | Proton transferred from phenol to pyridine nitrogen. | Excited State | Electronic rearrangement upon photoexcitation. nih.gov |
Reaction Mechanism Studies (e.g., ESIPT, Tautomerization Pathways)
A key area of computational research for molecules like this compound is the study of reaction mechanisms, particularly Excited-State Intramolecular Proton Transfer (ESIPT). ESIPT is a photochemically induced reaction that occurs in molecules containing both a proton donor (the phenolic -OH group) and a proton acceptor (the pyridine nitrogen) in close proximity, facilitated by an intramolecular hydrogen bond. nih.govrsc.org
The ESIPT process follows a four-level photochemical cycle:
Absorption (E → E): The ground-state enol tautomer (E) absorbs a photon, promoting it to the Franck-Condon excited enol state (E).
Proton Transfer (E* → K): In the excited state, the acidity of the phenol and the basicity of the pyridine nitrogen increase. An ultrafast, often barrierless, proton transfer occurs along the hydrogen bond, forming the excited keto-tautomer (K). nih.gov
Fluorescence (K* → K): The excited keto-tautomer relaxes to its ground state (K) by emitting a photon. This emission is characterized by a large Stokes shift (a significant difference in wavelength between absorption and emission) because the K* state is much lower in energy than the E* state.
Back-Proton Transfer (K → E): The ground-state keto-tautomer is typically unstable and rapidly undergoes a back-proton transfer to regenerate the original ground-state enol form (E), completing the cycle.
Theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in mapping the potential energy surfaces of both the ground and excited states. nih.gov These calculations can determine the energy barriers for proton transfer, predict absorption and emission wavelengths, and rationalize the efficiency of the ESIPT process. nih.gov The solvent environment can significantly influence the ESIPT mechanism by competing for hydrogen bonds, which can sometimes suppress the intramolecular process in favor of emission from the enol form. researchgate.net
| Step | Process | Description | Key Characteristic |
|---|---|---|---|
| 1 | Photoexcitation | Absorption of UV light promotes the ground-state enol (E) to the excited state (E). | Follows the Franck-Condon principle. |
| 2 | ESIPT | Ultrafast proton transfer from the phenolic -OH to the pyridine N in the excited state, forming the keto-tautomer (K). nih.gov | Occurs on a femtosecond to picosecond timescale. |
| 3 | Emission | Radiative decay from K* to the ground-state keto form (K). | Large Stokes shift fluorescence. mdpi.com |
| 4 | Relaxation | Non-radiative back-proton transfer from K to E, restoring the initial state. | Often a thermally unstable intermediate. |
Aromaticity Analysis and its Correlation with Reactivity and Stability
Aromaticity is a central concept in understanding the stability and reactivity of this compound and its various tautomers. Computational methods are used to quantify the aromatic character of the individual rings in different electronic states and tautomeric forms.
A key computational tool for this purpose is the Nucleus-Independent Chemical Shift (NICS) analysis. nih.gov NICS values are calculated at specific points, such as the center of a ring, to probe the induced magnetic field. A negative NICS value is indicative of aromatic character, while a positive value suggests anti-aromaticity.
During ESIPT: Upon excitation and proton transfer, the electronic structure and, consequently, the aromaticity of the rings are significantly altered. In the excited keto-tautomer (K*), the pyridinium (B92312) ring gains some aromatic character, while the phenyl ring is converted to a quinoidal (non-aromatic) structure. It has been shown in related systems that aromaticity changes can be a driving force for the ESIPT process, although this is not always the dominant factor. d-nb.info
By correlating these calculated aromaticity indices with the energies of different states and isomers, researchers can gain a deeper understanding of the driving forces behind tautomerization and the stability of the intermediates involved in photochemical reactions.
| Molecular Form | Ring System | Expected Aromaticity (NICS) | Implication |
|---|---|---|---|
| Enol (Ground State) | Pyridine Ring | Aromatic (Negative NICS) | High stability in the gas phase. |
| Pyridone (Ground State) | Pyridine Ring | Less Aromatic / Non-aromatic | Aromaticity is sacrificed for polarity and H-bonding stabilization. stackexchange.com |
| Keto (Excited State, K) | Pyridinium Ring | Aromatic (Negative NICS) | Stabilizes the proton-transferred species. |
| Keto (Excited State, K) | Quinoid Ring | Non-aromatic | Change in electronic structure is key to the large Stokes shift. |
Topological Analysis of Electron Density (e.g., QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful computational method used to analyze the electron density distribution (ρ(r)) of a molecule. This analysis provides a rigorous definition of chemical bonds, atomic properties, and intermolecular interactions based on the topology of the electron density.
For this compound, QTAIM is particularly valuable for characterizing the intramolecular hydrogen bond (O-H···N) that is essential for the ESIPT mechanism. The analysis focuses on the properties at the bond critical point (BCP) located along the path of the hydrogen bond.
Key QTAIM parameters at the BCP include:
Electron Density (ρ(r)): The magnitude of ρ(r) at the BCP correlates with the strength of the bond. Higher values indicate a stronger interaction.
Laplacian of Electron Density (∇²ρ(r)): The sign of the Laplacian indicates the nature of the interaction. For closed-shell interactions like hydrogen bonds, ∇²ρ(r) is typically positive, signifying a depletion of charge at the BCP.
Total Energy Density (H(r)): The sign of the total energy density can help distinguish between purely closed-shell interactions (H(r) > 0) and those with some covalent character (H(r) < 0).
By calculating these parameters for the ground and excited states, researchers can quantify the strength and nature of the intramolecular hydrogen bond and understand how it changes upon photoexcitation to facilitate the proton transfer. This provides a detailed electronic-level picture of the factors governing the molecule's photochemical reactivity.
| QTAIM Parameter | Symbol | Significance for O-H···N Hydrogen Bond |
|---|---|---|
| Electron Density at BCP | ρ(r) | Indicates the strength of the hydrogen bond; higher value means stronger bond. |
| Laplacian of Electron Density | ∇²ρ(r) | Positive value is characteristic of closed-shell interactions, including hydrogen bonds. |
| Total Energy Density | H(r) | A small negative value can suggest partial covalent character in a strong hydrogen bond. |
| Ellipticity | ε | Measures the anisotropy of electron density around the bond path; can indicate π-character. |
Structure Activity Relationship Studies: Mechanistic and Non Clinical Investigations
Mechanistic Biological Target Interactions
The biological actions of compounds like 5-(2-Hydroxyphenyl)pyridin-2-ol are rooted in their specific interactions with proteins and other macromolecules. The pyridin-2-one moiety, a tautomer of pyridin-2-ol, is recognized for its ability to act as both a hydrogen bond donor and acceptor, making it an attractive feature for kinase inhibitors that bind to ATP clefts. mdpi.com
Enzyme Inhibition Mechanism Studies (e.g., COX, MurB, 14a-lanosterol demethylase)
While specific inhibitory data for this compound against COX, MurB, and 14α-lanosterol demethylase is not extensively documented, studies on related structures provide valuable insights.
Cyclooxygenase (COX) Inhibition : The anti-inflammatory potential of many compounds is assessed by their ability to inhibit COX enzymes (COX-1 and COX-2). For instance, various pyrimidine (B1678525) derivatives have been shown to be selective inhibitors of COX-2. nih.gov Similarly, N-hydroxyurea derivatives of known NSAIDs have demonstrated dual inhibitory activity against both COX-2 and 5-lipoxygenase (5-LOX). nih.gov Phenolic compounds, in general, have been shown to inhibit COX-1 and COX-2 enzymes, with their efficacy influenced by the number and position of hydroxyl groups. mdpi.com The structural features of this compound, containing both a pyridine (B92270) and a phenolic moiety, suggest a potential for interaction with the active sites of COX enzymes. mdpi.comnih.gov
MurB Inhibition : The Mur enzymes are crucial for bacterial cell wall biosynthesis, making them attractive targets for novel antibiotics. nih.gov For example, a class of compounds known as 3,5-dioxopyrazolidines has been identified as inhibitors of MurB. nih.gov Although direct inhibition by this compound has not been reported, the exploration of novel scaffolds for Mur enzyme inhibition is an active area of research.
14α-Lanosterol Demethylase (CYP51) Inhibition : CYP51 is a key enzyme in the biosynthesis of sterols in fungi and is a primary target for antifungal drugs. wikipedia.org Azole antifungals work by inhibiting this enzyme. nih.gov In silico docking studies have explored various plant-derived molecules as potential inhibitors of CYP51 from Candida albicans. researchgate.net These studies suggest that molecules with specific structural features can bind effectively to the active site of the enzyme. Substrate-based analogs of lanosterol (B1674476) have also been shown to be potent time-dependent inactivators of the enzyme. nih.gov The potential of pyridine derivatives to act as CYP51 inhibitors continues to be an area of interest for the development of new antifungal agents. nih.gov
Protein Binding Dynamics and Thermodynamics
The interaction between a small molecule and its protein target is a dynamic process governed by thermodynamic principles. nih.gov Understanding these factors is crucial for drug design.
Docking simulations on related compounds, such as 2-hydroxyphenyl chalcones and cyanopyridone derivatives, have been used to predict binding models and affinities with various protein targets. mdpi.comucl.ac.uk For example, docking studies of pyridyl chalcone (B49325) derivatives with M. tuberculosis protein tyrosine phosphatase B (PtpB) have revealed key interactions with amino acid residues in the binding pocket. ucl.ac.uk Similarly, cyanopyridone derivatives have shown strong binding affinities to the VEGFR-2 enzyme, with interactions stabilized by hydrogen bonds. mdpi.com
The binding of ligands to proteins can be quantified by thermodynamic parameters obtained through methods like isothermal titration calorimetry (ITC). nih.gov These studies provide information on the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction. For instance, the binding of cations to the LDL receptor has been studied in detail, revealing how specific ions modulate the conformational stability and dynamics of the protein. nih.gov While specific thermodynamic data for this compound is not available, the principles derived from studies of related compounds are applicable.
| Compound Class | Protein Target | Predicted Binding Affinity (Docking Score) | Key Interactions | Reference |
|---|---|---|---|---|
| Pyridyl Chalcones | M. tuberculosis PtpB | -9.6 kcal/mol | Hydrogen bonds and interactions with hydrophobic residues. | ucl.ac.uk |
| Cyanopyridone Derivatives | VEGFR-2 | -14.5 to -15.2 kcal/mol | Multiple hydrogen bonds with key residues like Cys1045, Asp1046, and Glu885. | mdpi.com |
In Vitro Studies of Cellular Processes (e.g., anti-inflammatory pathways)
The anti-inflammatory effects of phenolic and pyridine-containing compounds are often investigated in vitro using cell models. These studies typically focus on key signaling pathways involved in inflammation, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Antioxidant Activity Mechanisms
The antioxidant properties of phenolic compounds are well-established and contribute significantly to their biological activities. nih.gov The presence of both a phenolic hydroxyl group and a pyridine ring in this compound suggests a capacity for antioxidant action through multiple mechanisms.
Radical Scavenging Properties and Mechanisms
One of the primary mechanisms of antioxidant action is the scavenging of free radicals. Phenolic compounds can donate a hydrogen atom to a radical, thereby neutralizing it and forming a more stable phenoxyl radical. nih.gov The efficiency of this process is influenced by the number and position of hydroxyl groups on the aromatic ring. nih.gov
Studies on hydroxypyridinone and pyrimidine derivatives, which are structurally related to this compound, have demonstrated their ability to scavenge free radicals in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) test. nih.govnih.gov The radical scavenging ability is often attributed to the presence of a labile hydrogen atom. nih.gov Computational studies using Density Functional Theory (DFT) can help to rationalize the observed radical scavenging activity by examining the stability of the resulting antioxidant radical. nih.gov
| Compound Class | Assay | Key Findings | Reference |
|---|---|---|---|
| 5-Hydroxypyridin-4-one Derivatives | DPPH Radical Scavenging | Possess radical scavenging ability due to the presence of a labile hydrogen atom. | nih.gov |
| Pyrimidine Derivatives | Nitric Oxide & Hydrogen Peroxide Scavenging | Showed potent antioxidant activity, influenced by electron-withdrawing groups. | nih.gov |
Metal Chelation as an Antioxidant Mechanism
In addition to radical scavenging, the chelation of transition metal ions, such as iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺), is another important antioxidant mechanism. dntb.gov.uaresearchgate.net These metal ions can catalyze the formation of highly reactive oxygen species through Fenton-type reactions. By binding to these metals, chelating agents can prevent this process. mdpi.com
The ortho-hydroxypyridinone structure, present in tautomeric forms of compounds like this compound, is known to be an effective metal chelator. nih.gov For instance, 3-hydroxypyridin-4-one derivatives can form stable 3:1 complexes with iron, sequestering the metal ion and inhibiting its redox activity. nih.gov The ability to chelate metal ions can be experimentally determined using assays such as the ferrozine (B1204870) method, which measures the disruption of the ferrozine-Fe²⁺ complex by the chelating agent. nih.govmdpi.com This dual functionality of radical scavenging and metal chelation makes compounds with a hydroxypyridinone scaffold potent antioxidants. nih.gov
Antimicrobial Activity Mechanisms
The antimicrobial potential of pyridine derivatives is a subject of significant research interest. nih.gov These compounds exhibit a range of biological activities, and understanding their mechanisms of action is crucial for the development of new therapeutic agents. nih.gov The core structure, featuring a pyridine ring, is a common scaffold in many biologically active molecules. nih.gov
Bacterial biofilms present a formidable challenge in clinical settings, as they form multicellular communities encased in a self-produced matrix that protects them from conventional antibiotics. nih.gov This protective environment often leads to increased antibiotic tolerance and persistent infections. nih.gov The matrix can act as a physical barrier, preventing antibiotics from reaching the bacteria, while microbes within the biofilm may enter a dormant state, further reducing their susceptibility. nih.gov
Research into novel chemical entities aims to disrupt these resilient communities. Studies on substituted pyrimidines, which share structural similarities with pyridinones, have demonstrated potent activity against both the formation of biofilms and pre-formed biofilms of Staphylococcus aureus. nih.gov At a concentration of 100 µM, certain pyrimidine derivatives were found to decrease the number of viable bacteria within a pre-formed biofilm by a factor of 2-3 log10, while also reducing the total biofilm biomass by 30-50%. nih.gov The antibacterial activity of such compounds is often concentration-dependent and can be bactericidal. nih.gov Similarly, certain N-alkylated pyridine-based salts have shown inhibitory effects against S. aureus and E. coli biofilms. nih.gov
Table 1: Inhibitory Activity of Selected Pyrimidine Derivatives against S. aureus
| Compound | Target Strain | Biofilm Inhibition (IC₅₀ in µM) | Planktonic Growth Inhibition (MIC in µM) | Reference |
| 9e | S. aureus ATCC 25923 | 11.6 | < 60 | nih.gov |
| 10d | S. aureus ATCC 25923 | 21.0 | < 60 | nih.gov |
| 10e | S. aureus ATCC 25923 | 62.0 | < 60 | nih.gov |
Pyridone derivatives have also been identified as potent antifungal agents. A notable example is Avellaneanone, a p-hydroxyphenyl-2-pyridone derivative isolated from the marine sponge-associated fungus Hamigera avellanea. nih.gov This compound demonstrated significant growth inhibitory activity against plant pathogenic fungi, including Pyricularia oryzae and Venturia inaequalis, with a potency comparable to commercial fungicides. nih.gov
The mechanisms underlying fungal inhibition by related compounds can involve profound morphological changes. For instance, fungi exposed to certain microbial volatile organic compounds (VOCs) exhibit extensive abnormalities, including swollen hyphal cells, the formation of vacuolar depositions, and significant cell wall alterations. nih.gov These observations suggest that the compounds interfere with critical processes for fungal cell structure and integrity.
Table 2: Antifungal Activity of a p-Hydroxyphenyl-2-pyridone Derivative and Related Compound
| Compound | Test Organism | Activity | Reference |
| Avellaneanone | Pyricularia oryzae | Comparable to commercial fungicides | nih.gov |
| Avellaneanone | Venturia inaequalis | Comparable to commercial fungicides | nih.gov |
| Dihydrohamigerone | Pyricularia oryzae | Marginal activity | nih.gov |
| Dihydrohamigerone | Venturia inaequalis | Marginal activity | nih.gov |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
To understand antimicrobial mechanisms at a molecular level, computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable. nih.govrsc.org Molecular docking is a structure-based approach used to predict how a ligand, such as this compound, might bind to the active site of a target protein. nih.govnih.gov Using software like AutoDock Vina, researchers can predict the most likely orientation and conformation of the ligand within the protein's binding pocket and calculate its binding affinity, typically expressed in kcal/mol. nih.govmdpi.com This process helps identify crucial non-bonding interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues that stabilize the ligand-protein complex. rsc.orgmdpi.com For validation, a common practice is to "redock" the co-crystallized ligand into the protein's active site to ensure the docking parameters can accurately reproduce the known binding mode. mdpi.com
Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-protein complex over time. rsc.orgresearchgate.net These simulations model the movement of atoms in the complex, providing insights into its dynamic behavior. researchgate.net Key metrics analyzed include the Root Mean Square Deviation (RMSD) of the protein backbone to check for conformational stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein upon ligand binding. researchgate.net Such studies on thiazole-clubbed pyridine scaffolds, for example, have been used to evaluate their potential as inhibitors of the SARS-CoV-2 main protease (Mpro). mdpi.com
Table 3: Example of Molecular Docking Results for Pyridine Derivatives Against SARS-CoV-2 Main Protease (PDB: 6LU7)
| Compound | Binding Energy (kcal/mol) | Interacting Amino Acid Residues (H-bonds) | Reference |
| Co-crystallized Ligand (N3) | -8.0 | ASN 142, GLY 143, SER 144, CYS 145, GLU 166, GLN 189 | mdpi.com |
| Compound 8a (Thiazole-Pyridine) | -8.6 | Not specified | mdpi.com |
Advanced Functional Applications of 5 2 Hydroxyphenyl Pyridin 2 Ol Systems
Chemosensors and Fluorescent Probes
The inherent fluorescence properties of hydroxyphenyl-N-heterocycles, governed by the ESIPT mechanism, make them exceptional candidates for the development of chemosensors and fluorescent probes. The binding of analytes can modulate the ESIPT process, resulting in a detectable change in the fluorescence signal.
Selective Sensing of Metal Ions (e.g., Beryllium, Zinc)
The pyridine (B92270) and hydroxyl moieties in 5-(2-hydroxyphenyl)pyridin-2-ol create a potential chelation site for metal ions. The binding of a metal ion can either inhibit or enhance the ESIPT process, leading to a significant change in the fluorescence emission, which forms the basis for sensing.
Beryllium (Be²⁺): Derivatives of 2-(2'-hydroxyphenyl)pyridine have been identified as promising fluorescent sensors for the highly toxic beryllium ion. In alkaline aqueous solutions, these compounds are typically non-fluorescent due to deprotonation, which disrupts the intramolecular hydrogen bond necessary for ESIPT. However, the introduction of beryllium ions can coordinate with the compound, restoring a rigid structure and leading to the appearance of a strong new emission band, a phenomenon known as "switch-on" fluorescence. For instance, studies on 2-(2'-hydroxyphenyl)pyridine (8a) have shown that upon addition of beryllium sulfate (B86663) in an alkaline solution (pH 10), a distinct fluorescence emission peak emerges around 450 nm. researchgate.net This selective response makes these systems highly promising for detecting trace amounts of beryllium in environmental or biological samples.
Zinc (Zn²⁺): Zinc is a crucial biological metal ion, and its detection is of significant interest. Fluorescent probes based on the pyridine-pyridone skeleton have been developed for Zn²⁺ sensing. nih.gov These sensors operate through a Chelation-Enhanced Fluorescence (CHEF) effect. In the free state, the probe's fluorescence is often quenched. Upon binding with Zn²⁺, a rigid complex is formed, which restricts non-radiative decay pathways and significantly enhances the fluorescence intensity. A probe based on a 5'-(p-hydroxyphenyl)pyridylthiazole (HPPT) scaffold, for example, demonstrated a remarkable 67-nm red shift in its emission upon complexing with Zn²⁺, with a high fluorescence quantum yield of 92%. purdue.edu This indicates that the 2-hydroxyphenyl-N-heterocycle framework is highly effective for designing selective and sensitive zinc probes.
| Compound/System | Target Ion | Sensing Mechanism | Observed Change | Reference |
|---|---|---|---|---|
| 2-(2'-hydroxyphenyl)pyridine | Be²⁺ | Switch-on Fluorescence | New emission peak appears at ~450 nm | researchgate.net |
| 5'-(p-hydroxyphenyl)pyridylthiazole (Pic-HPPT) | Zn²⁺ | Chelation-Enhanced Fluorescence (CHEF) & Bathochromic Shift | 67-nm red shift in emission, quantum yield of 92% | purdue.edu |
| 3-(4-methoxyphenyl)-4-(methylsulfanyl)-6-(pyridin-2-yl)pyridin-2(1H)-one | Zn²⁺ | Chelation-Enhanced Fluorescence (CHEF) | Clear fluorescence enhancement | nih.gov |
Detection of Anions and Small Molecules
The design of hydroxyphenyl-N-heterocycle probes can be extended to the detection of anions and neutral small molecules. This is typically achieved by introducing a specific recognition site that, upon binding the target analyte, modulates the ESIPT process of the core fluorophore.
For anion sensing, a common strategy involves functionalizing the fluorophore with a group that can be cleaved or transformed by the anion. For example, a fluorescent probe for fluoride (B91410) ions (F⁻) was developed based on a 2-(2′-hydroxyphenyl)-benzothiazole (HBT) derivative. nih.gov In its initial state, a dimethylphosphinothionyl group was attached to the phenolic oxygen, which blocked the intramolecular hydrogen bond and quenched the fluorescence. Upon reaction with fluoride ions, this group was cleaved, restoring the HBT structure and "turning on" the ESIPT-based fluorescence. nih.gov This type of "turn-on" mechanism is highly desirable as it minimizes background signal and enhances sensitivity.
Similarly, these systems can be adapted for detecting small molecules. The principle relies on a specific chemical reaction between the probe and the target molecule that induces a change in the probe's photophysical properties.
Development of Ratiometric and "Switch-on" Fluorescent Probes
"Switch-on" Probes: As discussed for beryllium sensing, "switch-on" probes are highly effective because they transition from a non-fluorescent ("off") state to a highly fluorescent ("on") state in the presence of the analyte. researchgate.net This provides a high signal-to-background ratio. This mechanism is often achieved by designing a probe where the ESIPT pathway is initially blocked or leads to non-radiative decay, and the interaction with the analyte unblocks the pathway to a radiative (fluorescent) decay channel.
Ratiometric Probes: Ratiometric sensing offers a significant advantage over simple intensity-based measurements by providing a built-in self-calibration, which corrects for variations in probe concentration, excitation light intensity, and environmental factors. In a ratiometric probe, analyte binding causes a shift in the emission wavelength, leading to a change in the ratio of fluorescence intensities at two different wavelengths. Probes based on 2-(2'-pyridinyl)benzoimidazole have demonstrated this potential, showing a Zn²⁺-specific emission shift and enhancement. nih.gov Similarly, a probe for fluoride ions based on a quinoline-benzothiazole fluorophore was designed to exhibit a ratiometric response. rsc.org The this compound scaffold is well-suited for creating ratiometric probes, as the ESIPT process inherently involves two distinct emitting species (the enol* and keto* tautomers), whose relative emission intensities can be modulated by analyte binding.
Materials Science Applications
The robust photostability and unique electronic properties of hydroxyphenyl-N-heterocycles make them valuable components in advanced materials, particularly in optoelectronics and for polymer stabilization.
Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices
Nitrogen-containing heterocyclic compounds are widely used in the construction of OLEDs due to their excellent electronic properties and thermal stability. uniss.itnumberanalytics.com They can function as charge transport materials (hole transport layer, HTL, or electron transport layer, ETL) or as host materials in the emissive layer (EML). researchgate.net
The introduction of nitrogen atoms into an aromatic system, as in the pyridine ring of this compound, tends to lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. uniss.itresearchgate.net This tunability is crucial for matching the energy levels of adjacent layers in an OLED device, thereby facilitating efficient charge injection and transport, which leads to lower operating voltages and higher device efficiency. researchgate.net
Furthermore, compounds capable of ESIPT have been explored as emitters in OLEDs. The large Stokes shift associated with ESIPT is advantageous as it minimizes self-absorption, reducing efficiency losses and improving the color purity of the emitted light. While materials like tris(8-hydroxyquinoline) aluminum (Alq₃) are standard ETL materials, the development of novel heterocyclic structures, including those based on pyridine and phenol (B47542) moieties, is a key area of research for creating next-generation OLEDs with enhanced performance. nih.gov
| Compound Class | Function in OLED | Key Property | Reference |
|---|---|---|---|
| Aryl-N-Heterocycles (e.g., Pyridine, Pyrimidine) | Electron Transport & Host Materials | Tunable HOMO/LUMO levels for efficient charge injection/transport | researchgate.net |
| Tris(8-hydroxyquinoline) aluminum (Alq₃) | Electron Transport Material (ETL) | Good electron mobility and thermal stability | nih.gov |
| Sulphur-fused Heterocyclic Derivatives | Luminogens (TADF, etc.) | Beneficial for electron injection and transport | rsc.org |
UV Absorbers and Photostabilizers
One of the most commercially significant applications of the 2-hydroxyphenyl structure is in UV absorbers, which protect materials like plastics, coatings, and films from photodegradation caused by ultraviolet radiation. The primary mechanism of action is the dissipation of harmful UV energy as harmless heat through the ESIPT cycle.
Upon absorbing a UV photon, the molecule undergoes ESIPT to form the excited keto-tautomer. This species then rapidly returns to the ground state via a non-radiative decay pathway, releasing the energy as heat, and quickly reverts to the original enol form. This cycle can be repeated many times without significant degradation of the absorber molecule, providing long-lasting protection.
Hydroxyphenyl triazines (HPTs) are a prominent class of UV absorbers that operate on this principle. pcimag.com They are known for their high performance, excellent photostability, and good compatibility with a wide range of polymers. partinchem.comlongchangchemical.com Compared to older classes like benzotriazoles (BTZ), HPTs often exhibit better long-term stability and are less prone to undesirable interactions with other additives in a formulation. pcimag.comsarex.com The this compound structure shares the essential 2-hydroxyphenyl-N-heterocycle motif with HPTs, suggesting it would possess similar high-performance UV absorbing capabilities, making it a potential candidate for developing novel photostabilizers.
Catalysis
The chelating ability of the 2-hydroxypyridyl and phenolic hydroxyl groups in this compound makes it an intriguing ligand for various catalytic applications, spanning both organocatalysis and metal-ligand catalysis.
Organocatalytic Applications
While specific research on the use of this compound as an organocatalyst is not prominent, its structural motifs suggest potential in this area. The hydrogen-bonding capabilities of the hydroxyl and pyridone groups could enable it to act as a bifunctional catalyst, activating substrates through hydrogen bond donation and acceptance. This is a common strategy in organocatalysis for promoting a wide range of chemical transformations.
Metal-Ligand Catalysis (e.g., Oxidation, Reduction, C-H Functionalization)
The application of pyridyl-containing ligands in metal-ligand catalysis is well-established, and this compound is a promising candidate for forming catalytically active metal complexes.
Oxidation and Reduction Catalysis:
Transition metal complexes featuring ligands with N and O donor atoms are widely used in oxidation and reduction catalysis. For instance, manganese-based catalysts with pyridyl-containing ligands have been shown to be effective in the oxidation of alkenes and alcohols. rsc.org However, a notable finding is that some of these pyridyl ligands can decompose in situ to form pyridine-2-carboxylic acid, which then acts as the true catalytic species in conjunction with the manganese source. rsc.org This highlights the importance of understanding ligand stability under catalytic conditions.
In the realm of reduction reactions, cobalt complexes with polypyridyl ligands have been investigated as catalysts for water reduction. rsc.org The electronic and steric properties of the substituents on the pyridine rings significantly influence the catalytic efficiency. rsc.org Bipyridine-based cobalt-N2O2 complexes have also been studied for the selective reduction of dioxygen to hydrogen peroxide. nih.gov The design of the ligand, including the placement of hydrogen-bond accepting moieties, can direct the reaction pathway and enhance selectivity. nih.gov
The catalytic activity of various transition metal complexes derived from a Schiff base ligand containing a hydroxyphenyl group has been demonstrated in the oxidation of aniline, with high selectivity towards azobenzene. nih.gov This suggests that metal complexes of this compound could also exhibit interesting catalytic properties in oxidation reactions.
C-H Functionalization:
Palladium-catalyzed C-H activation is a powerful tool in organic synthesis, and the development of effective ligands is crucial for achieving high reactivity and selectivity. nih.gov Bifunctional ligands that can participate in the C-H cleavage step have been shown to be particularly effective. nih.gov Metal-catalyzed C-H functionalization has also been applied to complex molecules like porphyrins, demonstrating the versatility of this approach. mdpi.com The structure of this compound, with its potential to act as a bidentate or even tridentate ligand, makes it a candidate for directing and facilitating C-H activation reactions. The synthesis of cyclometalated Ni(II), Pd(II), and Pt(II) complexes through C-H activation of a dipyridyl-dimethylbenzene ligand further underscores the potential for creating well-defined catalysts with pyridyl-based ligands. mdpi.com
Advanced Biological Tools (excluding therapeutic)
The inherent fluorescence and biocompatibility of certain pyridine derivatives make them valuable components in the design of advanced biological tools for imaging and pathway elucidation.
Fluorescent Tags for Biomolecule Labeling
The development of fluorescent probes for selectively labeling biomolecules is a cornerstone of modern biological research. The 2-hydroxypyridine (B17775) scaffold is a known fluorophore, and its derivatives are attractive candidates for such applications.
A study on 5-(4-fluorophenyl)-2-hydroxypyridine, a compound structurally similar to this compound, demonstrated its utility as a proton transfer fluorescence probe for studying the conformational states of bovine serum albumin (BSA). nih.gov The binding of the probe to the protein resulted in detectable changes in its fluorescence properties. nih.gov This suggests that this compound could also serve as a sensitive fluorescent probe for proteins.
Furthermore, zinc complexes of ligands containing a hydroxyphenyl moiety have been shown to act as fluorescent probes for labeling proteins, with the fluorescence intensity increasing upon binding to serum albumins. nih.gov The design of small-molecule fluorescent sensors for detecting carbonylated biomolecules in live cells has also been reported, highlighting the potential for creating probes for specific biological markers of oxidative stress. nih.gov
The broader class of aminopyridines is also being explored for its potential as a scaffold for biological probes. mdpi.com These molecules can be designed to be "smart" probes that become fluorescent only after reacting with a specific target, a "click-and-probe" strategy. mdpi.com Benzophenoxazine-based dyes, which share some structural features with hydroxyphenyl-pyridones, are also used for labeling biomolecules. tamu.edu
Derivatization and Analog Development Strategies for 5 2 Hydroxyphenyl Pyridin 2 Ol
Synthesis of Substituted 5-(2-Hydroxyphenyl)pyridin-2-ol Analogues
The generation of analogues of this compound relies on versatile and modular synthetic methodologies that allow for the introduction of a wide array of functional groups. Palladium-catalyzed cross-coupling reactions are particularly prominent in this field, offering efficient ways to form carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov
A primary method for constructing the core biaryl structure is the Suzuki-Miyaura cross-coupling reaction. nih.govorganic-chemistry.org This reaction typically involves coupling a pyridine (B92270) derivative with an arylboronic acid in the presence of a palladium catalyst. organic-chemistry.org For instance, a strategy could involve the reaction of a suitably protected 5-bromo-pyridin-2-ol with a 2-hydroxyphenylboronic acid derivative. An efficient protocol has been developed for the ligand-free Suzuki-Miyaura coupling of 2,3,5-trichloropyridine (B95902) with various arylboronic acids in an aqueous phase using palladium acetate (B1210297) as the catalyst, yielding 3,5-dichloro-2-arylpyridines. nih.gov This highlights the potential for regioselective synthesis, as no di- or tri-substituted products were observed. nih.gov Highly stable and active palladium-phosphine catalysts have also been identified that are effective for coupling various heteroaryl substrates, including challenging aminopyridines, without inhibition by basic functional groups. organic-chemistry.org
Another powerful technique is the regioselective lithiation of substituted pyridines, followed by functionalization. A general and practical methodology has been developed for preparing diverse 5-substituted pyridin-2-yl C-ribonucleosides. nih.gov This approach begins with the regioselective lithiation of 2,5-dibromopyridine, which can occur at either position 2 or 5 depending on the solvent. nih.gov The resulting bromopyridyl lithium species can then be used to build the desired scaffold. Subsequent palladium-catalyzed reactions, such as cross-couplings, aminations, aminocarbonylations, and hydroxylations, can be used to install a diverse range of substituents at the 5-position of the pyridine ring, including alkyl, aryl, amino, and carbamoyl (B1232498) groups. nih.gov
Other synthetic routes include the palladium-catalyzed reaction of α,β-unsaturated oxime ethers with alkenes, which generates multi-substituted pyridines through a process involving C–H activation and aza-6π-electrocyclization. nih.gov
| Synthetic Strategy | Key Reagents | Type of Analogue Produced | Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic acids, Palladium catalyst (e.g., Pd(OAc)₂) | Aryl-substituted pyridines | nih.govorganic-chemistry.org |
| Regioselective Lithiation & Pd-Catalyzed Functionalization | Dibromopyridine, Organolithium reagent, Pd catalyst | Alkyl-, aryl-, amino-, carbamoyl-, and hydroxy-substituted pyridines | nih.gov |
| C–H Activation/Electrocyclization | α,β-Unsaturated oxime ethers, Alkenes, Pd(OAc)₂ | Multi-substituted pyridines | nih.gov |
Rational Design of Derivatives for Tunable Properties
Rational design involves making deliberate structural modifications to a molecule to achieve specific, predictable changes in its chemical or physical properties. For this compound derivatives, this can be applied to tune characteristics such as electronic absorption, fluorescence, and coordination behavior.
Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are instrumental in this process. researchgate.net These calculations can predict how substituent changes will affect the molecule's frontier molecular orbitals (HOMO and LUMO). researchgate.netmdpi.com For example, in a series of bismuth complexes with pyridine-dipyrrolide ligands, it was shown that substituents influence the HOMO and LUMO energies, which in turn affects the emissive and electrochemical properties. researchgate.net Similarly, a computational analysis of meso-pyridyl-BODIPY derivatives revealed that the position of the nitrogen atom on the pyridine ring and the nature of other substituents have a significant effect on the HOMO and LUMO energies, directly impacting fluorescence quantum yields. mdpi.com
The principles of rational design are also critical in the development of coordination compounds with tunable magnetic properties. In a study of cobalt(II) coordination polymers, the use of distinct pyridine derivatives as organic linkers allowed for the precise modulation of the final structure and magnetic anisotropy. rsc.org By selecting either a bitopic or a tetratopic pyridine ligand, the dimensionality of the resulting polymer could be controlled, switching the magnetic behavior from showing weak antiferromagnetic coupling to exhibiting slow magnetic relaxation. rsc.org
Structural factors like bond angles and planarity are also key design considerations. In certain platinum(II) polypyridine complexes, inserting a heteroatom into the ligand backbone was intended to improve photophysical properties by expanding the ligand's bite angle. nih.gov However, this modification also induced a non-planar, boat-like conformation in the chelate rings, which impaired charge delocalization and offset the potential benefits. nih.gov This demonstrates that successful rational design requires a holistic consideration of all structural trade-offs. nih.gov
| Property to Tune | Design Strategy | Structural Moiety to Modify | Expected Outcome | Reference |
|---|---|---|---|---|
| Photophysical Properties (Fluorescence) | Varying substituent position and electronic nature | Substituents on pyridine or phenyl rings | Shift in HOMO/LUMO energies, altered quantum yield | mdpi.com |
| Magnetic Properties | Changing ligand connectivity and geometry | Bridging pyridine linkers | Control over structural dimensionality and magnetic anisotropy | rsc.org |
| Electrochemical Properties | Introducing electron-donating/withdrawing groups | Pyridine and phenyl rings | Systematic shift in redox potentials | researchgate.net |
| Luminescence | Modifying ligand backbone and chelate ring size | Polypyridine ligand structure | Alteration of excited state deactivation pathways | nih.gov |
Systematic Variation of Aromatic and Heterocyclic Ring Substituents
A systematic approach to modifying the aromatic and heterocyclic rings of this compound is essential for establishing clear structure-property relationships. This involves introducing a series of related substituents—such as a homologous series of alkyl groups or a set of groups with varying electronic effects (e.g., methoxy (B1213986), nitro, halogen)—and measuring the impact on a specific property.
The electronic influence of substituents is a key parameter that can be systematically varied. The effect of different substituents on the acidity (pKa) of the pyridine nitrogen or the phenolic hydroxyl group can be quantified. For example, a study on substituted pyridines documented the changes in pKa in tetrahydrofuran (B95107) (THF) caused by different substituents, providing a quantitative measure of their electronic effects. researchgate.net The electronic character of substituents can also be evaluated by determining their Hammett constants (σ and σ–). A study on heteroaromatic substituents systematically determined these constants for 2-selenienyl and 2-tellurienyl groups by measuring the ionization of substituted phenols, providing insight into their inductive and resonance effects compared to 2-furyl and 2-thienyl groups. rsc.org Such data is invaluable for predicting how a given substituent will modulate the electronic properties of the this compound core.
Systematic variation is not limited to simple substituents. A systematic study of the furanics-to-aromatics (F2A) conversion process explored the cycloaddition reactions of various 5-hydroxymethylfurfural (B1680220) derivatives. nih.gov This work established a structure-activity relationship for the reaction, demonstrating how systematic structural changes in the furanic platform chemical affect reactivity. nih.gov This principle of systematically exploring a reaction space can be applied to derivatization reactions of this compound to map out its chemical reactivity and potential for further functionalization.
Exploration of Bioisosteric Replacements (Non-Clinical Focus)
Bioisosterism is the strategy of replacing a functional group within a molecule with another group of similar size, shape, and electronic properties to modulate its physicochemical characteristics. biologyinsights.com While often used in drug design, the principles are broadly applicable in chemical science for property optimization. researchgate.netnih.gov For this compound, both the phenol (B47542) and pyridin-2-ol moieties are candidates for bioisosteric replacement.
The phenol group is a versatile hydrogen bond donor and acceptor, but its acidity and potential for oxidation can be liabilities in certain applications. biologyinsights.com The primary goal of a phenol bioisostere is to mimic these hydrogen bonding capabilities while altering properties like pKa or redox potential. biologyinsights.com A fundamental principle is to match the acidity of the replacement group to that of the original phenol (pKa ≈ 10) to ensure a similar protonation state under relevant conditions. biologyinsights.com Common bioisosteric replacements for phenols include various acidic N-H heterocycles such as benzimidazolones, benzoxazolones, indoles, quinolinones, and pyridones. researchgate.netnih.gov These groups can replicate the hydrogen-bonding function of the phenol's hydroxyl group. biologyinsights.com
The phenyl ring itself can also be replaced. Phenyl rings can sometimes contribute to undesirable properties like low solubility. nih.govrsc.org Non-classical, saturated bioisosteres like bicyclo[1.1.1]pentane (BCP) or bridged piperidines have been proposed as replacements for para-disubstituted phenyl rings. nih.gov These sp³-rich scaffolds can improve properties like solubility and lipophilicity while maintaining the correct vector orientation of substituents. nih.govrsc.org
| Original Group | Potential Bioisosteric Replacement | Key Property Mimicked | Reference |
|---|---|---|---|
| Phenol (-OH group) | Benzimidazolone, Benzoxazolone, Indole, Quinolinone | Acidic N-H proton, H-bond donor/acceptor capacity | researchgate.netnih.gov |
| Phenyl Ring | Bicyclo[1.1.1]pentane (BCP), Bridged Piperidine | Scaffold geometry, substituent vector orientation | nih.govrsc.org |
| Pyridin-2-ol | Pyrazol-3-ol, Imidazol-2-ol | Tautomerism, H-bond donor/acceptor pattern | researchgate.net |
| Carbon atom (in ring) | Silicon atom | Tetravalency (with altered bond lengths/angles) | acs.org |
Hybridization Strategies with Other Biologically Relevant Scaffolds
Molecular hybridization is a strategy that involves covalently linking two or more distinct chemical scaffolds to create a new single molecule with potentially novel or enhanced properties. nih.govmdpi.com This approach allows for the combination of functionalities from different molecular classes. The this compound core can serve as one of the foundational scaffolds in such a strategy.
One approach is to link the core scaffold to another biologically relevant structure via a flexible or rigid linker. For example, pyridine-urea and pyridine-sulfonamide hybrids have been developed as new chemical entities. nih.govnih.gov A synthetic strategy could involve functionalizing the this compound scaffold with an amine or a sulfonyl chloride, which could then be reacted with an appropriate partner to form the urea (B33335) or sulfonamide linkage, respectively. The hybridization of an emodin (B1671224) scaffold with other moieties has also been explored to create molecules with new activities. rsc.org
Another strategy involves fusing the pyridine ring with another heterocyclic system. The synthesis of pyrazolopyridines, where a pyrazole (B372694) ring is fused to a pyridine ring, is a well-established field. mdpi.com This creates a rigid, bicyclic system with a different electronic distribution and three-dimensional shape compared to the parent monocyclic rings. For example, a Gould-Jacobs type reaction could potentially be adapted to fuse a pyrazole onto the pyridine ring of a suitable this compound precursor. mdpi.com
Chalcones, which feature an α,β-unsaturated ketone system linking two aromatic rings, represent another class of scaffolds that can be hybridized with the this compound structure. mdpi.com Synthetic methods like the Claisen-Schmidt condensation could be used to react a functionalized acetophenone (B1666503) (derived from the hydroxyphenyl ring) with a pyridine-carboxaldehyde (derived from the pyridin-2-ol ring), or vice-versa, to generate a hybrid molecule incorporating the chalcone (B49325), hydroxyphenyl, and pyridine motifs. mdpi.com
The selection of the hybridization partner depends on the desired properties of the final molecule. Scaffolds like quinolones, naphthoquinones, or imidazoles, all of which have their own rich chemical and biological profiles, could be considered as partners for creating novel hybrid structures. mdpi.comnih.gov
Future Directions and Emerging Research Avenues for 5 2 Hydroxyphenyl Pyridin 2 Ol
Integration with Nanotechnology and Supramolecular Assemblies
The integration of 5-(2-Hydroxyphenyl)pyridin-2-ol with nanotechnology and its use as a building block for supramolecular assemblies represents a promising frontier. The non-covalent interactions inherent to the molecule, such as hydrogen bonding and π-π stacking, are fundamental to the construction of well-defined nanostructures. acs.orgnih.gov
Self-Assembled Nanomaterials: The pyridin-2-one moiety is known to form stable hydrogen-bonded dimers. wikipedia.org This predictable interaction can be exploited to direct the self-assembly of this compound into higher-order structures like nanofibers, nanotubes, or vesicles. The 2-hydroxyphenyl group can further modulate these assemblies through additional hydrogen bonding or by acting as a coordination site for metal ions.
Surface Functionalization: The compound can be tethered to the surface of nanoparticles (e.g., gold, silica, or quantum dots) to impart specific functionalities. The phenolic hydroxyl group provides a convenient anchor point for such modifications. These functionalized nanoparticles could find applications in targeted drug delivery, bioimaging, and catalysis.
Host-Guest Chemistry: The aromatic rings and the potential for forming specific cavities through self-assembly make this compound and its derivatives interesting candidates for host-guest chemistry. acs.org They could be designed to encapsulate and release small molecules, ions, or drugs in a controlled manner.
A summary of potential supramolecular structures involving this compound is presented in Table 1.
| Supramolecular Structure | Key Driving Interactions | Potential Applications |
| Dimers | Hydrogen bonding between pyridin-2-one moieties | Basic building block for larger assemblies |
| Helical Chains | Hydrogen bonding in the solid state | Chiral recognition, nonlinear optics |
| Nanofibers/Nanotubes | π-π stacking, extended hydrogen bonding networks | Scaffolds for tissue engineering, nanowires |
| Vesicles | Amphiphilic derivatives | Drug delivery, microreactors |
Development of Multi-Stimuli Responsive Systems
The development of materials that can respond to multiple external stimuli is a key area of materials science. This compound is an excellent candidate for the creation of such systems due to its inherent sensitivity to changes in its environment.
pH-Responsiveness: The phenolic hydroxyl group and the pyridin-2-one ring are both pH-sensitive. Deprotonation of the phenol (B47542) at basic pH and protonation of the pyridine (B92270) nitrogen at acidic pH can lead to significant changes in the molecule's electronic structure, solubility, and aggregation behavior. This can be harnessed to create pH-triggered switches for various applications.
Ion-Responsiveness: The 2-hydroxyphenyl-pyridine motif is a known chelating agent for various metal ions. The binding of a metal ion can drastically alter the photophysical properties of the molecule, leading to a change in color or fluorescence. This makes it a potential component for ion sensors.
Thermo-Responsiveness: By incorporating this compound into polymers, it is possible to create thermo-responsive materials. The hydrogen bonding capabilities of the molecule can influence the lower critical solution temperature (LCST) or upper critical solution temperature (UCST) of the polymer, leading to a phase transition upon a change in temperature.
The potential responses of this compound to different stimuli are outlined in Table 2.
| Stimulus | Responsive Moiety | Resulting Change | Potential Application |
| pH (Acidic) | Pyridine Nitrogen | Protonation, altered electronic structure | pH-responsive drug release |
| pH (Basic) | Phenolic Hydroxyl | Deprotonation, altered solubility | pH-responsive sensors |
| Metal Ions | 2-Hydroxyphenyl-pyridine | Complexation, change in fluorescence | Ion-selective electrodes, fluorescent probes |
| Temperature | Polymer conjugate | Phase transition (LCST/UCST) | Smart hydrogels, temperature sensors |
Advanced Characterization Techniques (e.g., Single-Molecule Spectroscopy)
To fully understand and harness the potential of this compound, advanced characterization techniques are indispensable. While standard techniques like NMR and mass spectrometry are crucial for confirming the structure, more sophisticated methods can provide deeper insights into its dynamic behavior.
Single-Molecule Spectroscopy: This powerful technique allows for the study of individual molecules, eliminating the averaging effects seen in ensemble measurements. For this compound, single-molecule fluorescence spectroscopy could directly observe the dynamics of excited-state intramolecular proton transfer (ESIPT) and monitor conformational changes in real-time.
Ultrafast Transient Absorption Spectroscopy: With femtosecond to picosecond time resolution, this technique can probe the initial steps of photoinduced processes. It would be instrumental in elucidating the detailed mechanism and timescale of ESIPT in this molecule. nih.gov
X-ray Diffraction Analysis: Single-crystal X-ray diffraction can provide precise information about the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions that drive supramolecular assembly. nih.govnih.gov
Application of Machine Learning and Artificial Intelligence in Compound Design and Prediction
Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the rapid prediction of molecular properties and the design of new functional molecules.
Predictive Modeling: ML models can be trained on existing data from similar hydroxyphenyl-pyridine derivatives to predict the photophysical properties, solubility, and binding affinities of new, yet-to-be-synthesized analogues of this compound. nih.govtandfonline.com This can significantly accelerate the discovery of compounds with desired characteristics.
Generative Models: AI algorithms can be used to generate novel molecular structures based on a set of desired properties. For instance, one could design a generative model to propose derivatives of this compound with optimized fluorescence quantum yields or specific ion-binding selectivity.
High-Throughput Virtual Screening: Computational methods, guided by ML, can be used to screen large virtual libraries of compounds based on this compound for potential applications in areas like drug discovery or materials science. nih.gov
Exploration of New Catalytic and Sensing Paradigms
The structural features of this compound make it a promising platform for the development of novel catalysts and sensors.
Catalysis: The 2-hydroxyphenyl-pyridine moiety can act as a bidentate ligand, coordinating to a metal center to form a catalytically active complex. abechem.com These complexes could be explored for a variety of organic transformations. The pyridin-2-one tautomer can also act as a bifunctional catalyst, facilitating reactions through simultaneous proton donation and acceptance. wikipedia.org
Fluorescent Sensing: Molecules capable of ESIPT often exhibit large Stokes shifts and sensitivity to their local environment, making them excellent candidates for fluorescent sensors. nih.govmdpi.comacs.org The fluorescence of this compound is expected to be modulated by factors such as solvent polarity, pH, and the presence of metal ions, which can be exploited for the development of sensitive and selective chemical sensors.
Fundamental Studies on Photoinduced Dynamics in Complex Environments
The photophysics and photochemistry of this compound are governed by a delicate interplay of intramolecular processes, primarily excited-state intramolecular proton transfer (ESIPT). nih.govmdpi.comacs.org
ESIPT Dynamics: A key area of future research will be to unravel the detailed mechanism of ESIPT in this molecule. This includes determining the potential energy surfaces of the ground and excited states, identifying the transition states, and understanding the role of vibrational modes in promoting the proton transfer. sci-hub.box
Solvent Effects: The surrounding environment can have a profound impact on the photoinduced dynamics. Studies in a range of solvents with varying polarity and hydrogen-bonding capabilities will be crucial to understand how the solvent can stabilize or destabilize the different tautomeric forms and influence the ESIPT process. mdpi.com
Biomimetic Systems: Investigating the behavior of this compound within biomimetic environments, such as micelles, liposomes, or protein pockets, could provide insights into its potential biological applications and the fundamental processes that govern molecular recognition in nature.
Q & A
Basic: What are the recommended synthetic routes for 5-(2-hydroxyphenyl)pyridin-2-ol, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of this compound can be approached via coupling reactions or functional group transformations. For example:
- Suzuki-Miyaura Coupling: Reacting 2-hydroxyphenylboronic acid with a halogenated pyridin-2-ol derivative (e.g., 5-bromopyridin-2-ol) using a palladium catalyst under inert conditions. Reaction temperature (80–120°C) and solvent polarity (e.g., DMF vs. THF) significantly affect yield .
- Acetylation/Deacetylation: Similar to methods in , hydroxyl groups can be protected (e.g., using acetic anhydride) to direct regioselectivity during synthesis, followed by deprotection under basic conditions .
Optimization of catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) and stoichiometric ratios (boronic acid:halide ≈ 1.2:1) are critical for minimizing side products .
Basic: How should researchers characterize this compound to confirm structural integrity?
Methodological Answer:
A multi-technique approach is recommended:
- NMR Spectroscopy: ¹H and ¹³C NMR to identify aromatic proton environments and confirm substitution patterns (e.g., distinguishing between ortho/meta/para hydroxyl groups) .
- X-ray Crystallography: For unambiguous confirmation of molecular geometry, as demonstrated in studies of related pyridine derivatives (e.g., ) .
- Mass Spectrometry (HRMS): To verify molecular weight and isotopic patterns, especially for detecting halogenated impurities .
Cross-referencing with IR spectroscopy (O-H stretch at ~3200 cm⁻¹) and elemental analysis further ensures purity .
Advanced: What strategies resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer:
Contradictions often arise from variations in assay conditions or substituent effects. Mitigation strategies include:
- Standardized Bioassays: Replicate studies using protocols like those in (e.g., MIC/MBC determination for antimicrobial activity) to ensure consistency .
- Structure-Activity Relationship (SAR) Analysis: Compare derivatives with systematically altered substituents (e.g., hydroxyl position, halogenation) to isolate contributing factors, as seen in .
- Control for Solubility: Use DMSO concentrations ≤1% to avoid solvent interference in cell-based assays .
Advanced: How do substituent positions on the phenyl and pyridine rings affect the compound's reactivity?
Methodological Answer:
Substituent positioning alters electronic and steric properties:
- Electron-Withdrawing Groups (e.g., -NO₂, -CF₃): Increase electrophilicity at the pyridine ring, enhancing nucleophilic aromatic substitution (e.g., iodination in ) .
- Ortho vs. Para Hydroxyl Groups: Ortho-hydroxyl groups (as in this compound) enable intramolecular hydrogen bonding, stabilizing the molecule and reducing susceptibility to oxidation compared to para-substituted analogs .
- Steric Hindrance: Bulky substituents at the 6-position (pyridine ring) can restrict access to reactive sites, as observed in iodinated derivatives () .
Basic: What safety precautions are essential when handling this compound in laboratory settings?
Methodological Answer:
While specific toxicity data for this compound is limited (similar to –2), adopt these precautions:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods for synthesis steps involving volatile reagents (e.g., acetic anhydride in ) .
- Waste Disposal: Neutralize acidic/basic byproducts before disposal, following institutional guidelines for aromatic compounds .
Advanced: What computational methods predict the electronic properties of this compound for material science applications?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess charge-transfer potential. Compare with crystal structures (e.g., ) to validate π-stacking interactions .
- Molecular Dynamics (MD): Simulate solubility in solvents (e.g., ethanol vs. DMF) to guide formulation for optoelectronic applications .
- QSPR Models: Relate substituent parameters (Hammett constants) to redox potentials, as demonstrated for fluorinated pyridines in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
